Technical Documentation Center

5-Bromo-4-(bromomethyl)-1,2-thiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-4-(bromomethyl)-1,2-thiazole
  • CAS: 2375260-27-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-(bromomethyl)-1,2-thiazole

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,2-thiazole (isothiazole) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-thiazole (isothiazole) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and unique physicochemical properties.[1] Functionalized isothiazoles are integral components of numerous pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents. The target molecule of this guide, 5-Bromo-4-(bromomethyl)-1,2-thiazole, represents a highly versatile synthetic intermediate. The presence of two distinct bromine atoms—one on the aromatic ring and one on the methyl side chain—allows for selective, stepwise functionalization through various cross-coupling and nucleophilic substitution reactions, making it a valuable building block for the synthesis of complex molecular architectures and compound libraries for drug discovery.

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to 5-Bromo-4-(bromomethyl)-1,2-thiazole, designed for practical application in a research and development setting. The proposed synthesis is a two-step process, commencing with the regioselective bromination of a suitable precursor to form the 5-bromo-4-methyl-1,2-thiazole core, followed by the selective free-radical bromination of the methyl group. This guide will elaborate on the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present relevant data and visualizations to ensure clarity and reproducibility.

Synthetic Strategy Overview

The synthesis of 5-Bromo-4-(bromomethyl)-1,2-thiazole is most effectively approached through a two-stage process. This strategy allows for controlled introduction of the bromine substituents, minimizing the formation of undesirable side products.

Stage 1: Synthesis of the 5-Bromo-4-methyl-1,2-thiazole Intermediate

The initial stage focuses on the construction of the core heterocyclic structure with the desired C5-bromination pattern. This is achieved through the direct electrophilic aromatic substitution of 4-methyl-1,2-thiazole.

Stage 2: Side-Chain Bromination

The second stage involves the selective bromination of the methyl group at the C4 position. This is accomplished via a free-radical chain reaction, a method that favors substitution on the alkyl side chain over further substitution on the aromatic ring.

Synthesis_Pathway 4-Methyl-1,2-thiazole 4-Methyl-1,2-thiazole 5-Bromo-4-methyl-1,2-thiazole 5-Bromo-4-methyl-1,2-thiazole 4-Methyl-1,2-thiazole->5-Bromo-4-methyl-1,2-thiazole Step 1: Ring Bromination 5-Bromo-4-(bromomethyl)-1,2-thiazole 5-Bromo-4-(bromomethyl)-1,2-thiazole 5-Bromo-4-methyl-1,2-thiazole->5-Bromo-4-(bromomethyl)-1,2-thiazole Step 2: Side-Chain Bromination

Caption: Overall synthetic workflow for 5-Bromo-4-(bromomethyl)-1,2-thiazole.

Stage 1: Synthesis of 5-Bromo-4-methyl-1,2-thiazole

Mechanistic Rationale

The regioselective bromination of 4-methyl-1,2-thiazole at the C5 position is an electrophilic aromatic substitution reaction. The 1,2-thiazole ring is less reactive towards electrophilic substitution compared to other five-membered heterocycles like thiophene, due to the electron-withdrawing effect of the nitrogen atom. However, the methyl group at the C4 position is an electron-donating group, which activates the ring towards electrophilic attack. The directing effect of the substituents and the inherent electronic properties of the isothiazole ring favor bromination at the C5 position.

Experimental Protocol

A detailed protocol for the synthesis of 5-bromo-4-methyl-1,2-thiazole is provided below, adapted from established procedures.[1]

Materials:

  • 4-Methyl-1,2-thiazole

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • 10% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate

  • Saturated brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask protected from light, dissolve 4-methyl-1,2-thiazole (1.0 eq) in glacial acetic acid.

  • Carefully add bromine (1.0 eq) dropwise to the solution at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 10% aqueous sodium carbonate solution until the effervescence ceases and the solution is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-4-methyl-1,2-thiazole.

Reactant/Product Molar Mass ( g/mol ) Equivalents Typical Yield (%)
4-Methyl-1,2-thiazole99.151.0-
Bromine159.811.0-
5-Bromo-4-methyl-1,2-thiazole178.04-20-30

Stage 2: Synthesis of 5-Bromo-4-(bromomethyl)-1,2-thiazole

Mechanistic Rationale

The selective bromination of the methyl group on the 5-bromo-4-methyl-1,2-thiazole intermediate is achieved through a free-radical substitution reaction known as the Wohl-Ziegler reaction.[2][3] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent. The reaction proceeds via a radical chain mechanism:

  • Initiation: The radical initiator decomposes upon heating or UV irradiation to form initial radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 5-bromo-4-methyl-1,2-thiazole to form a resonance-stabilized heterocyclic benzylic-type radical and hydrogen bromide (HBr). This radical then reacts with a molecule of NBS to yield the desired product, 5-Bromo-4-(bromomethyl)-1,2-thiazole, and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr to regenerate a bromine radical, continuing the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is crucial as it maintains a low concentration of bromine radicals, which favors the desired side-chain substitution over electrophilic addition to the aromatic ring.[4]

Wohl_Ziegler cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Br• Br• 2 R•->Br• + NBS Br₂ Br₂ Br•->Br₂ + Br• 5-Bromo-4-methyl-1,2-thiazole 5-Bromo-4-methyl-1,2-thiazole Heterocyclic Radical Heterocyclic Radical 5-Bromo-4-methyl-1,2-thiazole->Heterocyclic Radical + Br• 5-Bromo-4-(bromomethyl)-1,2-thiazole 5-Bromo-4-(bromomethyl)-1,2-thiazole Heterocyclic Radical->5-Bromo-4-(bromomethyl)-1,2-thiazole + NBS 5-Bromo-4-(bromomethyl)-1,2-thiazole->Br• + Succinimidyl Radical R• R• R-R R-R R•->R-R + R•

Caption: Simplified mechanism of the Wohl-Ziegler bromination.

Experimental Protocol

The following is a general protocol for the free-radical bromination of the methyl group on the 5-bromo-4-methyl-1,2-thiazole intermediate.

Materials:

  • 5-Bromo-4-methyl-1,2-thiazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (anhydrous)

  • Stirring apparatus and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-4-methyl-1,2-thiazole (1.0 eq) in anhydrous carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.1 eq) to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere. The reaction can be initiated by heat or a UV lamp.

  • Monitor the reaction progress by TLC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.

  • Cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Wash the filtrate with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 5-Bromo-4-(bromomethyl)-1,2-thiazole.

Reactant/Product Molar Mass ( g/mol ) Equivalents Expected Yield (%)
5-Bromo-4-methyl-1,2-thiazole178.041.0-
N-Bromosuccinimide (NBS)177.981.0-1.1-
Azobisisobutyronitrile (AIBN)164.210.02-0.1-
5-Bromo-4-(bromomethyl)-1,2-thiazole256.94-60-80

Safety Considerations

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Its use should be minimized, and it should be handled in a fume hood. Acetonitrile is a less toxic alternative.

  • AIBN and Benzoyl Peroxide: Can be explosive upon heating or friction. Handle with care and store appropriately.

Conclusion

The synthesis of 5-Bromo-4-(bromomethyl)-1,2-thiazole can be reliably achieved through a two-step sequence involving the electrophilic bromination of 4-methyl-1,2-thiazole followed by a Wohl-Ziegler side-chain bromination. This strategic approach allows for the controlled and selective introduction of bromine atoms, yielding a valuable and versatile intermediate for further synthetic transformations in drug discovery and materials science. The protocols outlined in this guide, when executed with appropriate safety precautions, provide a practical pathway for the preparation of this important building block.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-(Methoxymethyl)
  • ResearchGate. Wohl-Ziegler reaction. Retrieved from [Link]

  • Wikipedia. Wohl–Ziegler bromination. Retrieved from [Link]

  • Grokipedia.
  • Fiveable. (2025, August 15). Wohl-Ziegler Reaction Definition.
  • ACS Publications. (2015, November 19). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. Retrieved from [Link]

Sources

Exploratory

structural elucidation of 5-Bromo-4-(bromomethyl)-1,2-thiazole

Structural Elucidation of 5-Bromo-4-(bromomethyl)-1,2-thiazole: A Comprehensive Analytical Guide Executive Summary The definitive structural characterization of heavily substituted heterocycles is a critical quality gate...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 5-Bromo-4-(bromomethyl)-1,2-thiazole: A Comprehensive Analytical Guide

Executive Summary

The definitive structural characterization of heavily substituted heterocycles is a critical quality gateway in drug development and materials science. This whitepaper outlines a robust, self-validating analytical framework for the structural elucidation of 5-bromo-4-(bromomethyl)-1,2-thiazole (CAS: 2375260-27-6). By synthesizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a deterministic approach to resolving the regiochemistry of this proton-deficient isothiazole scaffold.

Analytical Strategy & Chemical Context

5-Bromo-4-(bromomethyl)-1,2-thiazole consists of an isothiazole core (1,2-thiazole) fully substituted at the C4 and C5 positions. The presence of two distinct bromine environments—one heteroaromatic and one alkyl—presents unique analytical challenges. Because the C4 and C5 carbons lack directly attached protons, traditional 1D NMR and homonuclear correlation techniques (like COSY) are insufficient to prove regiochemistry.

To achieve absolute structural certainty, our workflow relies on a triad of orthogonal techniques:

  • HRMS to validate the exact molecular formula and exploit the unique isotopic signature of the dibrominated system.

  • 1D and 2D NMR (specifically HMBC) to map the long-range connectivity of the proton-deficient skeleton.

  • FT-IR to provide independent confirmation of the functional groups.

Workflow Start Sample: 5-Bromo-4-(bromomethyl) -1,2-thiazole HRMS HRMS (ESI-TOF) Exact Mass & Isotope Pattern Start->HRMS Formula: C4H3Br2NS FTIR FT-IR Spectroscopy Functional Group Orthogonality Start->FTIR Functional Groups NMR1D 1D NMR (1H, 13C) Chemical Environments HRMS->NMR1D Br2 Isotope Signature (1:2:1) NMR2D 2D NMR (HMBC) Spatial & Bond Connectivity NMR1D->NMR2D Proton-Deficient Skeleton Confirm Definitive Structural Confirmation NMR2D->Confirm Regiochemical Assignment FTIR->Confirm

Analytical workflow for the structural elucidation of 5-bromo-4-(bromomethyl)-1,2-thiazole.

High-Resolution Mass Spectrometry (HRMS)

The Causality of the Method: HRMS is deployed first because it serves as an absolute gatekeeper for the molecular formula. Bromine naturally exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a nearly 1:1 ratio[1]. When a molecule contains two bromine atoms, the statistical combination of these isotopes produces a highly diagnostic 1:2:1 triplet pattern in the mass spectrum at M, M+2, and M+4[1][2]. If this exact isotopic cluster is absent, the structural hypothesis is immediately falsified, saving downstream NMR resources.

Table 1: HRMS Data and Isotopic Abundances for [M+H]⁺

Ion Species Formula Theoretical m/z Relative Abundance Diagnostic Feature
[M+H]⁺ (⁷⁹Br₂) C₄H₄⁷⁹Br₂NS⁺ 255.8432 ~25% Intact molecular ion (Lightest)
[M+H]⁺ (⁷⁹Br⁸¹Br) C₄H₄⁷⁹Br⁸¹BrNS⁺ 257.8411 ~50% Base peak of the isotope cluster
[M+H]⁺ (⁸¹Br₂) C₄H₄⁸¹Br₂NS⁺ 259.8390 ~25% Confirms dibrominated species

| Fragment | C₄H₄⁷⁹BrNS⁺ | 176.9248 | Variable | Loss of Br radical (Neutral loss) |

Protocol: Self-Validating LC-ESI-HRMS Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile. Causality: Acetonitrile ensures complete ionization efficiency in positive Electrospray Ionization (ESI+).

  • Lock-Mass Calibration: Infuse Leucine Enkephalin (m/z 556.2771) orthogonally during the run. Causality: This creates a self-validating system where mass drift is corrected in real-time, ensuring sub-5 ppm mass accuracy.

  • Acquisition: Scan m/z 100–1000. Extract the ion chromatogram for m/z 257.8411 and verify the 1:2:1 isotopic triplet to confirm the intact C₄H₃Br₂NS structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the Method: While HRMS confirms what atoms are present, NMR confirms how they are connected. The isothiazole ring places the sulfur at position 1 and nitrogen at position 2. The C3 proton is highly deshielded due to the adjacent electronegative nitrogen and the inherent ring current[3]. Because C4 and C5 are fully substituted, the ¹H NMR spectrum will only yield two isolated singlets (H3 and the CH₂ group).

To bridge this "proton-deficient" gap, Heteronuclear Multiple Bond Correlation (HMBC) is mandatory[4]. HMBC detects long-range couplings (²J and ³J) between protons and carbons[5]. The CH₂ protons will show a ³J correlation to C3 and C5, and a ²J correlation to C4, unambiguously locking the bromomethyl group to the C4 position.

HMBC H3 H3 Proton C4 C4 (Ring) H3->C4 2J (C-H) C5 C5 (Ring) H3->C5 3J (C-H) H_CH2 CH2 Protons C3 C3 (Ring) H_CH2->C3 3J (C-H) H_CH2->C4 2J (C-H) H_CH2->C5 3J (C-H)

Key HMBC (2J and 3J) correlations establishing the regiochemistry of the isothiazole ring.

Table 2: Predicted NMR Assignments and HMBC Connectivity

Position ¹H Shift (δ, ppm) ¹³C Shift (δ, ppm) Multiplicity Key HMBC Correlations (²J, ³J)
1 (S) - - - -
2 (N) - - - -
3 (CH) 8.60 - 8.90 155.0 - 160.0 Singlet (1H) C4, C5
4 (C) - 135.0 - 140.0 Quaternary -
5 (C-Br) - 120.0 - 125.0 Quaternary -

| 4-CH₂Br | 4.40 - 4.70 | 20.0 - 28.0 | Singlet (2H) | C3, C4, C5 |

Protocol: Self-Validating 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃. Add 0.05% v/v Tetramethylsilane (TMS). Causality: TMS provides an internal zero-point reference, self-validating the chemical shift scale against magnetic field drift.

  • 1D Acquisition: Acquire ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 1024 scans) spectra. Verify the presence of exactly two proton environments to confirm purity.

  • HMBC Optimization: Set the long-range delay (Δ₂) to 65 ms. Causality: A 65 ms delay is optimized for an average long-range coupling constant (ⁿJ_CH) of 7.7 Hz, which is ideal for capturing the critical ³J correlations in rigid heterocyclic systems[4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Causality of the Method: While NMR and HRMS are powerful, FT-IR provides orthogonal, non-destructive validation of the functional groups based on vibrational dipole changes rather than nuclear spin or mass. The presence of the C=N bond and the heavy C-Br bonds provides a distinct vibrational fingerprint.

Table 3: Diagnostic FT-IR Vibrational Modes

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H (Aromatic) Asymmetric Stretching 3100 - 3050 Weak
C=N (Isothiazole) Ring Stretching 1650 - 1550 Medium
C=C (Isothiazole) Ring Stretching 1500 - 1400 Medium

| C-Br (Alkyl/Aryl) | Halogen Stretching | 650 - 500 | Strong |

Protocol: Self-Validating ATR-FTIR Acquisition
  • Background Calibration: Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal. Causality: Subtracts ambient H₂O and CO₂ from the final spectrum, ensuring peaks are strictly analyte-derived.

  • Sample Acquisition: Place 2 mg of the solid directly onto the crystal. Apply uniform pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹.

Conclusion

The structural elucidation of 5-bromo-4-(bromomethyl)-1,2-thiazole requires a highly coordinated analytical approach due to its proton-deficient nature and dual-halogenation. By leveraging the 1:2:1 isotopic signature in HRMS[1], the long-range ³J connectivity mapped by HMBC[5], and the orthogonal vibrational data from FT-IR, researchers can establish a self-validating, definitive proof of structure.

References

  • The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. BenchChem. 1

  • GC- and UHPLC-MS Profiles as a Tool to Valorize the Red Alga Asparagopsis armata. MDPI. 2

  • Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Science Publishing. 3

  • Use of Long-Range CH (nJ n>3) Heteronuclear Multiple Bond Connectivity in the Assignment of the 13C NMR Spectra of Complex Organic Molecules. University of Chile. 4

  • Long-range correlations (nj C,H n > 3) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters. SciELO. 5

  • 5-bromo-4-(bromomethyl)-1,2-thiazole Product Information. Sigma-Aldrich.

Sources

Foundational

The Pharmacological Potential of Brominated Thiazoles: A Technical Guide to Biological Activities and Drug Development

Executive Summary Brominated thiazoles represent a cornerstone in modern rational drug design. By combining the electron-rich nature of the 1,3-thiazole ring with the unique steric and electronic properties of a bromine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated thiazoles represent a cornerstone in modern rational drug design. By combining the electron-rich nature of the 1,3-thiazole ring with the unique steric and electronic properties of a bromine substituent, these molecules serve as both potent pharmacophores and highly versatile synthetic intermediates. This whitepaper elucidates the mechanistic pharmacology of bromothiazole derivatives—specifically focusing on their anticancer and antimicrobial activities—and provides rigorously validated, step-by-step experimental workflows for their synthesis and biological evaluation.

Mechanistic Grounding: The Role of Halogenation in Thiazole Scaffolds

The introduction of a bromine atom into the thiazole core (e.g., at the C2, C4, or C5 positions) fundamentally alters the molecule's interaction with biological targets. The bromine substituent acts as a highly effective hydrogen-bond acceptor and participates in halogen bonding within the ATP-binding sites of target kinases 1. Furthermore, the electrophilic nature of the carbon atoms adjacent to the bromine facilitates nucleophilic attack at electrophilic centers within proteins, leading to robust enzyme inhibition or modification 1.

Core Biological Activities

Oncology: Kinase and Lipase Inhibition

Brominated thiazoles are critical in the development of targeted anticancer therapies. 2-Bromothiazole is specifically utilized to synthesize N-aryl aminothiazoles, which function as potent inhibitors of cyclin-dependent kinases (CDKs), arresting the cell cycle in rapidly proliferating tumor cells 2. Additionally, highly functionalized 5-bromo-2-aminothiazoles have demonstrated significant efficacy as inhibitors of monoacylglycerol lipase (MAGL) in the micromolar range, offering a novel pathway for modulating endocannabinoid signaling in cancer models 3. Furthermore, derivatives originating from 2-amino-5-bromothiazole have shown potent inhibitory effects on KPNB1, reinforcing their utility in cell-based anticancer assays 4.

Antimicrobial Pharmacology: Targeting Fatty Acid Biosynthesis

The rise of multi-drug resistant pathogens necessitates novel mechanisms of action. Thiazole derivatives address this by targeting FabH (β-ketoacyl-acyl carrier protein synthase III), the enzyme responsible for the initial condensation reaction in bacterial fatty acid biosynthesis 5. By utilizing precursors like ethyl 4-bromothiazole-2-carboxylate, researchers can generate diverse amide libraries via aminolysis, which are subsequently screened for high-affinity FabH inhibition [[1]]().

SignalingPathway BT Brominated Thiazoles CDK Cyclin-Dependent Kinases (CDKs) BT->CDK N-aryl derivatives (ATP-site binding) MAGL Monoacylglycerol Lipase (MAGL) BT->MAGL 5-bromo-2-amino derivatives FabH FabH Enzyme (KAS III) BT->FabH Amide libraries AntiCancer Anticancer Activity (Cell Cycle Arrest) CDK->AntiCancer Inhibition MAGL->AntiCancer Endocannabinoid Modulation AntiMicrobial Antimicrobial Activity (Membrane Disruption) FabH->AntiMicrobial Fatty Acid Synthesis Block

Fig 1. Mechanistic pathways of brominated thiazoles in biological systems.

Quantitative Pharmacological Data

To benchmark the efficacy of these scaffolds, the following table summarizes the quantitative performance of various bromothiazole derivatives against their primary biological targets.

Compound ClassTarget / MechanismPrimary ActivityIC50 / MIC RangeReference
5-Bromo-2-aminothiazoles Monoacylglycerol lipase (MAGL)Anticancer / Endocannabinoid1 - 10 µM3
N-aryl aminothiazoles Cyclin-dependent kinases (CDKs)Anticancer< 1 µM2
Thiazole-based amides FabH (Fatty acid biosynthesis)Antibacterial2 - 16 µg/mL5
2-Phenylthiazole-4-carboxamides Hep-G2 / SKNMC cell linesAntitumor10.8 - 11.6 µM6
2-amino-5-bromothiazole derivatives KPNB1 InhibitionAnticancerCell-dependent4

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the following protocols detail the synthesis of bromothiazole derivatives and their subsequent biological evaluation. Every reagent and step is chosen to maximize yield and validate the underlying mechanism.

Protocol A: Regioselective Synthesis of Ethyl 4-bromothiazole-2-carboxylate

This protocol outlines the synthesis of a highly versatile antimicrobial precursor via Grignard formation 1.

  • Grignard Reagent Formation : Treat 2,4-dibromothiazole with isopropylmagnesium chloride in anhydrous tetrahydrofuran (THF) at 0 °C.

    • Causality : Maintaining a low temperature (0 °C) suppresses the formation of undesired constitutional isomers and stabilizes the highly reactive thiazolylmagnesium intermediate prior to electrophilic trapping.

  • Nucleophilic Addition : Introduce ethyl cyanoformate dropwise to the mixture.

    • Causality : The cyanoformate serves as a highly efficient electrophile, allowing the Grignard reagent to attack the carbonyl carbon, thereby installing the carboxylate ester essential for subsequent aminolysis.

  • Quenching and Extraction : Quench the reaction with saturated aqueous ammonium chloride and extract the organic layer with ethyl acetate.

  • Purification and Self-Validation : Purify the crude product via silica gel column chromatography (hexane/ethyl acetate). To validate the structural integrity of the synthesized compound, perform Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Validation Standard : ¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H), 4.42 (q, J = 7.12 Hz, 2H), 1.37 (t, J = 7.12 Hz, 3H) 1.

Protocol B: In Vitro MAGL Inhibition Assay for 5-Bromo-2-aminothiazoles

This protocol evaluates the anticancer/endocannabinoid modulatory potential of synthesized bromothiazoles [[3]]().

  • Enzyme-Inhibitor Pre-incubation : Incubate recombinant human MAGL (10 nM) with varying concentrations of the 5-bromothiazole derivative in an assay buffer (10 mM HEPES, pH 7.4, 0.1% BSA) for 15 minutes at 37 °C.

    • Causality : Pre-incubation allows for the establishment of thermodynamic equilibrium between the inhibitor and the enzyme's active site, ensuring accurate IC50 determination.

  • Substrate Addition : Initiate the reaction by adding 4-nitrophenylacetate (4-NPA) to a final concentration of 1 mM.

  • Kinetic Readout : Measure the release of 4-nitrophenol spectrophotometrically at 405 nm continuously over 10 minutes.

    • Causality : The rate of absorbance increase (V_max) is directly proportional to the residual MAGL enzymatic activity.

  • Self-Validation : Run a parallel assay with a known MAGL inhibitor (e.g., JZL184) as a positive control, and a DMSO vehicle as a negative control to ensure assay fidelity and rule out false positives from compound aggregation.

Fig 2. Self-validating synthetic and screening workflow for bromothiazoles.

Comprehensive References

1.[1] Title: Buy Ethyl 4-bromothiazole-2-carboxylate (EVT-1681416) | 959755-96-5 - EvitaChem. Source: evitachem.com. URL: 2.[2] Title: 2-Bromothiazole 3034-53-5 wiki - Guidechem. Source: guidechem.com. URL: 3.[5] Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. Source: nih.gov. URL: 4.[6] Title: A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Source: globalresearchonline.net. URL: 5.[3] Title: Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. Source: researchgate.net. URL: 6.[4] Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. Source: nih.gov. URL:

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Orthogonality of 5-Bromo-4-(bromomethyl)-1,2-thiazole

Executive Summary In modern drug discovery, the strategic deployment of bifunctional heterocyclic scaffolds is critical for accelerating structure-activity relationship (SAR) studies. 5-Bromo-4-(bromomethyl)-1,2-thiazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic deployment of bifunctional heterocyclic scaffolds is critical for accelerating structure-activity relationship (SAR) studies. 5-Bromo-4-(bromomethyl)-1,2-thiazole (also known as 5-bromo-4-(bromomethyl)isothiazole) represents a highly versatile building block. By combining a stable 1,2-thiazole core with two orthogonally reactive bromine centers, this molecule allows researchers to perform sequential, site-specific functionalizations without the need for complex protecting-group strategies.

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, the mechanistic logic behind its orthogonal reactivity, and field-proven, self-validating protocols for its synthesis and application.

Physicochemical Properties & Structural Logic

The isothiazole (1,2-thiazole) ring is a stable heteroaromatic system featuring an adjacent sulfur-nitrogen bond[1]. Unlike the more common 1,3-thiazole, the 1,2-isomer offers unique electron density distribution, making the C5 position highly susceptible to electrophilic attack[2].

The structural brilliance of 5-bromo-4-(bromomethyl)-1,2-thiazole lies in its dual bromination. The physicochemical parameters of this scaffold are summarized below:

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 5-Bromo-4-(bromomethyl)-1,2-thiazole
CAS Number 2375260-27-6
Molecular Formula C4H3Br2NS
Molecular Weight 256.95 g/mol
Canonical SMILES BrCC1=C(Br)SN=C1[3]
InChI Key DMNISUOZOIUNCT-UHFFFAOYSA-N
Mechanistic Implications of Orthogonality

The two bromine atoms in this molecule exist in entirely different electronic environments, dictating their reactivity:

  • The sp3 C-Br Bond (Bromomethyl at C4): This benzylic-like position is highly electrophilic and primed for rapid SN​2 nucleophilic substitution . It reacts readily with amines, thiols, and alkoxides under mild basic conditions.

  • The sp2 C-Br Bond (Aromatic at C5): This position is inert to standard SN​2 attack but is highly reactive under transition-metal catalysis (e.g., Palladium-catalyzed Suzuki-Miyaura or Stille cross-couplings).

This causality allows chemists to first functionalize the C4 position via SN​2 , and subsequently functionalize the C5 position via cross-coupling, creating a highly diverse library of derivatives from a single starting material.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems . Every experimental choice is grounded in mechanistic causality, and in-process controls are embedded to verify success at each stage.

G A 4-Methyl-1,2-thiazole (Starting Material) B Electrophilic Bromination (Br2, AcOH, 20°C) A->B C 5-Bromo-4-methyl-1,2-thiazole (Intermediate) B->C D Wohl-Ziegler Radical Bromination (NBS, AIBN, Reflux) C->D E 5-Bromo-4-(bromomethyl)-1,2-thiazole (Target Scaffold) D->E F Orthogonal Functionalization (SN2 & Cross-Coupling) E->F Bifunctional Reactivity

Workflow detailing the synthesis and orthogonal functionalization of 5-Bromo-4-(bromomethyl)-1,2-thiazole.

Protocol 1: Electrophilic Aromatic Bromination

Objective: Synthesize 5-bromo-4-methyl-1,2-thiazole from 4-methyl-1,2-thiazole.

  • Causality: The C5 position of the isothiazole ring is the most electron-rich and thus the kinetically favored site for electrophilic aromatic substitution[2].

  • Procedure:

    • Setup: Charge a dry round-bottom flask with 4-methyl-1,2-thiazole (1.0 equiv) and glacial acetic acid (0.5 M).

    • Addition: Slowly add molecular bromine ( Br2​ , 1.05 equiv) dropwise at 20°C. Note: Slow addition controls the exotherm and prevents non-specific degradation.

    • Reaction: Stir the mixture for 2 hours at room temperature.

    • Self-Validation (Workup): Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) until the red color dissipates (validating the neutralization of excess Br2​ ). Extract with ethyl acetate.

    • Analytical Confirmation: Analyze via 1H NMR. The successful reaction is self-validated by the complete disappearance of the aromatic C5-H proton signal (typically around 8.3 ppm).

Protocol 2: Wohl-Ziegler Radical Bromination

Objective: Convert the C4-methyl group to a C4-bromomethyl group.

  • Causality: N-Bromosuccinimide (NBS) is used instead of Br2​ to maintain a low, steady-state concentration of bromine radicals, which favors allylic/benzylic substitution over electrophilic ring addition. AIBN is selected over peroxides as the radical initiator because its predictable first-order thermal decomposition at 80°C avoids oxidizing the sensitive sulfur atom in the isothiazole ring.

  • Procedure:

    • Setup: Dissolve the 5-bromo-4-methyl-1,2-thiazole intermediate (1.0 equiv) in degassed trifluorotoluene (0.2 M). Note: Trifluorotoluene is chosen as a greener, field-proven alternative to carbon tetrachloride.

    • Reagents: Add NBS (1.1 equiv) and AIBN (0.05 equiv).

    • Reaction: Heat the mixture to reflux (approx. 85°C) under a nitrogen atmosphere for 4–6 hours.

    • Self-Validation (Workup): Cool the reaction to 0°C. The succinimide byproduct will precipitate out of solution (visual validation of NBS consumption). Filter the solid and concentrate the filtrate.

    • Analytical Confirmation: Analyze via 1H NMR. The conversion is validated by the shift of the C4-methyl singlet (approx. 2.3 ppm) to a deshielded C4-bromomethyl singlet (approx. 4.5 ppm).

Downstream Applications in Drug Development

Once synthesized, 5-bromo-4-(bromomethyl)-1,2-thiazole serves as a rigid, metabolically stable linker in medicinal chemistry.

  • Kinase Inhibitors: The isothiazole core frequently acts as a bioisostere for pyrazoles or standard thiazoles, offering unique hydrogen-bond acceptor vectors via the nitrogen atom[1].

  • Library Generation: By reacting the bromomethyl group with a library of primary amines ( SN​2 ), followed by reacting the C5-bromo position with a library of boronic acids (Suzuki coupling), researchers can rapidly generate hundreds of structurally distinct analogs for high-throughput screening.

References

  • Wikipedia. "Isothiazole". Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Novel Ligands from 5-Bromo-4-(bromomethyl)-1,2-thiazole: A Comprehensive Guide to Application and Protocol

The 1,2-thiazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its derivatives are integral to a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, a...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2-thiazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its derivatives are integral to a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The unique electronic properties of the thiazole ring also make it a valuable component in the design of functional materials. The strategic functionalization of this heterocycle is therefore of paramount importance for the development of novel molecular entities.

5-Bromo-4-(bromomethyl)-1,2-thiazole is a highly versatile, yet underexplored, building block for the synthesis of a diverse library of new ligands. Its utility stems from the presence of two distinct reactive sites: a bromomethyl group at the C4 position, which is highly susceptible to nucleophilic substitution, and a bromine atom at the C5 position, which is amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and selective functionalization, providing a robust platform for the generation of complex molecular architectures.

This guide provides a detailed exploration of the synthetic utility of 5-Bromo-4-(bromomethyl)-1,2-thiazole. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Core Reactivity Principles

The synthetic strategy for elaborating the 5-Bromo-4-(bromomethyl)-1,2-thiazole core is predicated on the chemoselective functionalization of its two bromine substituents. The benzylic-like bromine of the bromomethyl group is significantly more labile towards nucleophiles than the vinylic bromine on the thiazole ring. Conversely, the C5-bromo substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This dichotomy in reactivity is the key to the strategic design of novel ligands.

PART 1: Synthesis of 4-Substituted-5-bromo-1,2-thiazole Derivatives via Nucleophilic Substitution

The bromomethyl group at the C4 position of the thiazole ring serves as a potent electrophile, readily undergoing S(_N)2 reactions with a wide range of nucleophiles. This allows for the introduction of diverse functionalities, including amines, thiols, and phenols, thereby generating a library of 5-bromo-1,2-thiazole derivatives with varied steric and electronic properties.

Application Notes: The Importance of the 4-Substituted Thiazole Moiety

The introduction of substituents at the 4-position of the thiazole ring can significantly influence the biological activity and coordination properties of the resulting ligand. For instance, the incorporation of amine functionalities can introduce hydrogen bonding capabilities and provide a handle for further derivatization. Thioether linkages can modulate the lipophilicity and electronic properties of the molecule, while aryloxy groups can introduce steric bulk and potential for π-stacking interactions. These modifications are crucial in tailoring the ligand for specific applications, such as targeting protein binding pockets or fine-tuning the electronic environment of a metal center in a coordination complex.

Experimental Protocols: Nucleophilic Substitution Reactions

Protocol 1.1: Synthesis of 4-(Aminomethyl)-5-bromo-1,2-thiazole Derivatives

This protocol describes the general procedure for the reaction of 5-Bromo-4-(bromomethyl)-1,2-thiazole with primary and secondary amines.

Materials:

  • 5-Bromo-4-(bromomethyl)-1,2-thiazole

  • Desired primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-Bromo-4-(bromomethyl)-1,2-thiazole (1.0 eq.) in acetonitrile (0.1 M), add the desired amine (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(aminomethyl)-5-bromo-1,2-thiazole derivative.

Table 1: Representative Reaction Conditions and Expected Outcomes for Amination

AmineBaseSolventTime (h)Expected Product
MorpholineK₂CO₃CH₃CN64-((5-Bromo-1,2-thiazol-4-yl)methyl)morpholine
BenzylamineEt₃NDMF8N-((5-Bromo-1,2-thiazol-4-yl)methyl)benzylamine
PiperidineK₂CO₃CH₃CN51-((5-Bromo-1,2-thiazol-4-yl)methyl)piperidine

Protocol 1.2: Synthesis of 4-((Arylthio)methyl)-5-bromo-1,2-thiazole Derivatives

This protocol outlines the synthesis of thioether derivatives from 5-Bromo-4-(bromomethyl)-1,2-thiazole and various thiols. Thiolates are excellent nucleophiles and readily displace the bromide.[3]

Materials:

  • 5-Bromo-4-(bromomethyl)-1,2-thiazole

  • Desired thiol (e.g., thiophenol, 4-methoxythiophenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or sodium ethoxide (NaOEt)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the desired thiol (1.1 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 5-Bromo-4-(bromomethyl)-1,2-thiazole (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

PART 2: Synthesis of 4,5-Disubstituted-1,2-thiazole Derivatives via Palladium-Catalyzed Cross-Coupling

The bromine atom at the C5 position of the thiazole ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a C-C bond, enabling the introduction of aryl, heteroaryl, or vinyl substituents.

Application Notes: The Significance of C5-Arylation

The introduction of an aryl or heteroaryl group at the C5 position of the thiazole ring can have a profound impact on the properties of the resulting ligand. This modification can extend the π-system of the molecule, influencing its photophysical properties and potential applications in organic electronics. In the context of drug discovery, C5-arylation can be used to probe interactions with hydrophobic pockets in target proteins and to modulate the pharmacokinetic properties of the molecule.[4] The resulting biaryl or heteroaryl-thiazole scaffolds are prevalent in many biologically active compounds.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Protocol 2.1: Synthesis of 5-Aryl-4-(substituted-methyl)-1,2-thiazole Derivatives

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-bromo-4-(substituted-methyl)-1,2-thiazole derivatives with various boronic acids.

Materials:

  • 5-Bromo-4-(substituted-methyl)-1,2-thiazole derivative (from Part 1)

  • Desired aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the 5-bromo-4-(substituted-methyl)-1,2-thiazole derivative (1.0 eq.), the boronic acid (1.5 eq.), and the base (3.0 eq.).

  • Add the palladium catalyst (0.05 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, 0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Boronic AcidCatalystBaseSolventTemp (°C)Time (h)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O8518
Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10024

Visualization of Synthetic Pathways

synthetic_pathway cluster_0 Nucleophilic Substitution (Part 1) cluster_1 Palladium-Catalyzed Cross-Coupling (Part 2) start 5-Bromo-4-(bromomethyl)-1,2-thiazole nuc_sub Reaction with Nucleophiles (Amines, Thiols, etc.) start->nuc_sub R-NH₂, R-SH, etc. Base, Solvent prod1 4-Substituted-5-bromo- 1,2-thiazole Derivatives nuc_sub->prod1 suzuki Suzuki-Miyaura Coupling (with Boronic Acids) prod1->suzuki Ar-B(OH)₂ Pd Catalyst, Base, Solvent prod2 4,5-Disubstituted- 1,2-thiazole Ligands suzuki->prod2

Caption: Synthetic workflow for the diversification of 5-Bromo-4-(bromomethyl)-1,2-thiazole.

PART 3: Characterization and Application of Novel Ligands

The synthesized thiazole derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Expected Characterization Data
  • ¹H NMR: The proton on the thiazole ring (at C3) is expected to appear as a singlet. The chemical shifts of the methylene protons of the 4-substituent and the protons of the newly introduced groups will be diagnostic.

  • ¹³C NMR: The carbon signals of the thiazole ring and the substituents will confirm the successful functionalization.

  • Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the synthesized compound.

  • IR Spectroscopy: Characteristic stretching frequencies for functional groups such as C=N, C-S of the thiazole ring, and any newly introduced functional groups (e.g., N-H, C=O) will be observed.

Application as Ligands in Coordination Chemistry

The nitrogen and sulfur atoms of the thiazole ring, along with other heteroatoms introduced in the substituents, can act as donor atoms for the coordination of metal ions. The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents.

Protocol 3.1: Synthesis of a Palladium(II) Complex

This protocol describes a general method for the synthesis of a palladium(II) complex with a bidentate N,S-thiazole ligand.

Materials:

  • Synthesized thiazole ligand

  • Palladium(II) chloride (PdCl₂)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the thiazole ligand (2.0 eq.) in warm methanol.

  • Add a solution of palladium(II) chloride (1.0 eq.) in methanol to the ligand solution.

  • Reflux the reaction mixture for 4-8 hours. The formation of a precipitate may be observed.

  • Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold methanol and dry under vacuum.

The resulting complex can be characterized by elemental analysis, IR spectroscopy, and other relevant techniques to elucidate its coordination geometry.

coordination_complex ligand Synthesized Thiazole Ligand (e.g., Bidentate N,S-donor) complex Coordination Complex ligand->complex Coordination metal Metal Salt (e.g., PdCl₂) metal->complex

Caption: Formation of a metal complex from a synthesized thiazole ligand.

PART 4: Safety and Handling

4.1. 5-Bromo-4-(bromomethyl)-1,2-thiazole and its Derivatives:

  • Organobromine compounds can be toxic and irritants. Handle in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with copious amounts of water.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[5]

4.2. Reagents:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.[6]

  • Bases: Strong bases like sodium hydride are highly reactive and flammable. Handle under an inert atmosphere.

  • Solvents: Use appropriate solvents in a well-ventilated area, away from ignition sources.

4.3. Waste Disposal:

  • All waste containing brominated organic compounds and heavy metals like palladium should be collected in designated hazardous waste containers for proper disposal according to institutional and local regulations.[5][7]

References

  • Agyei, C., Robertson, C. M., Campbell, M. G., & MacKinnon, C. D. (2021). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry, 99(10), 823-830. [Link]

  • Özdemir, Ü., & Hamdi, M. (2026). Substituted NHC–PEPPSI–Pd(II) complexes: synthesis, characterization, DFT calculations and catalytic application in thiazole C–H arylation. RSC Advances, 16(1), 1-14. [Link]

  • Agyei, C., Robertson, C. M., Campbell, M. G., & MacKinnon, C. D. (2021). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ResearchGate. [Link]

  • Pérez, J., et al. (2019). Thiazole-based non-symmetric NNC–palladium pincer complexes as catalytic precursors for the Suzuki–Miyaura C–C coupling. New Journal of Chemistry, 43(31), 12345-12354. [Link]

  • El-Sayed, W. M., & Al-Ghorbani, M. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure: Palladium. [Link]

  • El-Gazzar, A. A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5643. [Link]

  • Tran, N. M. A., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 13(45), 31631-31647. [Link]

  • Pathak, M., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9-s), 147-152. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Kansas State University. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. [Link]

  • U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. [Link]

  • Patel, R. B., et al. (2014). Synthesis and Characterization of Novel Thiazole Substituted Pyridine and Piperidine Imidazole. International Journal of Chemical and Physical Sciences, 3(4), 1-6. [Link]

  • Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 25(2), 99-108. [Link]

  • Gricore, I., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4475. [Link]

  • El-Gazzar, A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(12), 2296. [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Patel, J. K., et al. (2023). Synthesis and characterization of thiazole derivatives of N-substituted Isatin. ResearchGate. [Link]

  • Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

  • Al-Omair, M. A., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Methodologies, 7(7), 543-552. [Link]

  • El-Sayed, W. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5489. [Link]

  • Khidre, R. E., & Radini, I. A. M. (2022). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 12(1), 19575. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Zare, B. A., & Gholamzadeh, Z. (2014). Synthesis of some new 5-substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 147-152. [Link]

  • Hulubei, C., et al. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1234. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. [Link]

  • Lee, S., et al. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. RSC Advances, 11(52), 32971-32978. [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Li, Z., et al. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry, 13, 1946-1969. [Link]

Sources

Application

Application Note: A Scalable, Two-Step Synthesis of 5-Bromo-4-(bromomethyl)-1,2-thiazole for Pharmaceutical Intermediate Production

Abstract 5-Bromo-4-(bromomethyl)-1,2-thiazole is a critical heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. Thiazole-containing compounds are int...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromo-4-(bromomethyl)-1,2-thiazole is a critical heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. Thiazole-containing compounds are integral to numerous drugs, demonstrating a wide spectrum of bioactivities.[1][2][3][4] This application note provides a comprehensive, in-depth guide for the synthesis of this key intermediate, with a specific focus on transitioning from a laboratory-scale procedure to a scalable, pilot-plant-ready protocol. We detail a robust two-step synthetic route commencing with the electrophilic bromination of 4-methyl-1,2-thiazole, followed by a selective radical bromination of the methyl group. This guide emphasizes the rationale behind procedural choices, addresses critical scale-up challenges, and outlines rigorous safety protocols to ensure a reliable and safe manufacturing process.

Introduction and Synthetic Strategy

The thiazole ring is a privileged scaffold in drug discovery, appearing in approved drugs for cancer, HIV, and inflammation.[5] The target molecule, 5-Bromo-4-(bromomethyl)-1,2-thiazole, possesses two reactive sites: the C-Br bond on the ring and the benzylic-type bromide. This dual functionality makes it an exceptionally versatile intermediate for introducing the thiazole moiety into larger, more complex molecules.

Our synthetic approach is a two-step process designed for efficiency and control:

  • Step 1: Electrophilic Bromination. Synthesis of the precursor, 5-Bromo-4-methyl-1,2-thiazole, via regioselective electrophilic aromatic substitution on the C5 position of the 4-methyl-1,2-thiazole ring.

  • Step 2: Radical Bromination. Conversion of the precursor to the final product via a Wohl-Ziegler reaction, which selectively brominates the methyl group at the 4-position.

This strategy is advantageous as it separates the ring bromination from the side-chain bromination, preventing the formation of undesirable polybrominated species and simplifying purification.

G cluster_0 Overall Synthetic Workflow A 4-Methyl-1,2-thiazole (Starting Material) B 5-Bromo-4-methyl-1,2-thiazole (Intermediate) A->B Step 1: Electrophilic Bromination (NBS) C 5-Bromo-4-(bromomethyl)-1,2-thiazole (Final Product) B->C Step 2: Radical Bromination (NBS, AIBN)

Caption: High-level overview of the two-step synthesis.

Laboratory-Scale Synthesis Protocol (1-10 g)

This section details the validated bench-scale procedure.

Part A: Synthesis of 5-Bromo-4-methyl-1,2-thiazole (Intermediate)

Principle & Rationale: Electrophilic aromatic substitution on the thiazole ring is less facile than on more electron-rich heterocycles like thiophene.[6] However, bromination typically occurs regioselectively at the C5 position.[7][8] We utilize N-Bromosuccinimide (NBS) as the brominating agent. While elemental bromine (Br₂) can be used, NBS is a crystalline solid that is significantly easier and safer to handle.[6][9] Acetonitrile is chosen as the solvent for its ability to dissolve the starting materials and its appropriate boiling point.

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methyl-1,2-thiazole (5.0 g, 50.4 mmol) and acetonitrile (100 mL).

  • Stir the solution at room temperature to ensure complete dissolution.

  • Add N-Bromosuccinimide (NBS) (9.4 g, 52.9 mmol, 1.05 equiv) to the solution in one portion.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine species, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 5-Bromo-4-methyl-1,2-thiazole as a pale yellow oil.

Part B: Synthesis of 5-Bromo-4-(bromomethyl)-1,2-thiazole (Final Product)

Principle & Rationale: The conversion of the methyl group to a bromomethyl group is achieved via a free radical chain reaction, known as the Wohl-Ziegler reaction.[10] NBS serves as a source of bromine radicals (Br•) at a low and constant concentration.[10][11] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN). This reaction requires a non-polar solvent, and critically, anhydrous conditions must be maintained, as the presence of water can lead to hydrolysis of NBS and the desired product.[9][10]

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask, oven-dried and equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-Bromo-4-methyl-1,2-thiazole (5.0 g, 28.1 mmol).

  • Add anhydrous carbon tetrachloride (100 mL). Note: Due to toxicity, cyclohexane or benzene are suitable alternatives.

  • Add N-Bromosuccinimide (NBS) (5.5 g, 30.9 mmol, 1.1 equiv) and AIBN (0.23 g, 1.4 mmol, 0.05 equiv).

  • Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be initiated by shining a bright lamp on the flask.

  • Maintain reflux for 3-5 hours. The reaction is complete when the dense succinimide byproduct is observed floating at the top of the solvent. Monitor by TLC.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to fully precipitate the succinimide.

  • Filter the mixture to remove the succinimide, washing the solid with a small amount of cold solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 5-Bromo-4-(bromomethyl)-1,2-thiazole as a white to off-white solid.

Scale-Up Considerations and Process Optimization

Transitioning from the bench to a pilot or manufacturing scale introduces challenges that must be proactively managed. Reactions involving NBS, particularly radical reactions, are often exothermic and require careful control on a larger scale.[9]

ParameterLaboratory Scale (5 g)Pilot Scale (500 g)Rationale for Change
Batch Size 5.0 g500.0 g100x increase in throughput.
Reactor 250 mL Round-bottom flask20 L Jacketed glass reactorProvides superior heat transfer, containment, and controlled addition capabilities.
Reagent Addition All at once (Batch)Portion-wise or slow feed via pumpTo control the exotherm of the bromination reactions. Rapid addition on a large scale can lead to a thermal runaway.
Temperature Control Heating mantle / Oil bathCirculating thermal fluid in reactor jacketEnsures precise and uniform temperature control across the entire reaction volume, preventing hot spots.
Stirring Magnetic stir barOverhead mechanical stirrer (e.g., anchor or pitched-blade turbine)Guarantees efficient mixing and heat distribution in the larger volume, preventing localized concentration gradients.
Workup Separatory funnel, FiltrationReactor-based phase separation, Centrifuge or Nutsche filterManual separation is impractical at scale. In-situ workup and mechanized filtration are necessary for efficiency and safety.
Purification Flash chromatographyCrystallization / DistillationChromatography is not economically viable for large quantities. Developing a robust crystallization process is key for purity and isolation.

Scaled-Up Synthesis Protocol (500 g)

This protocol is designed for a 20 L jacketed reactor and assumes appropriate engineering and safety controls are in place.

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Final Product Synthesis cluster_final Final Processing S1_1 Charge Reactor: - 4-Methyl-1,2-thiazole - Acetonitrile S1_2 Add NBS (Portion-wise) S1_1->S1_2 S1_3 Heat to Reflux (4-6h, ~82°C) Monitor via IPC S1_2->S1_3 S1_4 Solvent Swap & Aqueous Workup S1_3->S1_4 S2_1 Charge Reactor: - Intermediate - Anhydrous Solvent - AIBN S1_4->S2_1 Charge Intermediate to Next Step S2_2 Add NBS (Portion-wise) S2_1->S2_2 S2_3 Heat to Reflux (3-5h) Monitor via IPC S2_2->S2_3 S2_4 Cool, Filter Succinimide & Concentrate S2_3->S2_4 Final Recrystallization & Dry to Constant Weight S2_4->Final

Caption: Scaled-up workflow for the two-step synthesis.

Step 1: Synthesis of 5-Bromo-4-methyl-1,2-thiazole (500 g Scale)
  • Reactor Setup: Ensure the 20 L jacketed reactor is clean, dry, and purged with nitrogen.

  • Charging: Charge 4-methyl-1,2-thiazole (500 g, 5.04 mol) and acetonitrile (10 L) into the reactor.

  • Dissolution: Start agitation and stir until a homogeneous solution is achieved.

  • NBS Addition: Begin heating the reactor jacket to 40°C. Add N-Bromosuccinimide (940 g, 5.29 mol) in 4-5 portions over 60 minutes, monitoring the internal temperature. Do not allow the temperature to exceed 60°C during the addition.

  • Reaction: After the addition is complete, heat the reactor to reflux (approx. 82°C) and hold for 4-6 hours. Monitor for completion using a validated in-process control (IPC) method (e.g., HPLC, GC).

  • Cooling & Concentration: Cool the reactor contents to 30°C. Distill off the acetonitrile under vacuum.

  • Workup: Add ethyl acetate (15 L) to the residue and stir to dissolve. Perform sequential washes within the reactor with 1 M sodium thiosulfate solution (2 x 5 L) and brine (5 L). Settle and drain the aqueous layer after each wash.

  • Isolation: Transfer the organic layer to a suitable container and dry over anhydrous magnesium sulfate. Filter and concentrate in-vacuo to yield the crude intermediate. Proceed to the next step, assuming sufficient purity by IPC.

Step 2: Synthesis of 5-Bromo-4-(bromomethyl)-1,2-thiazole (Scale-Up)
  • Reactor Setup: Ensure the 20 L jacketed reactor is scrupulously dry and inerted with nitrogen.

  • Charging: Charge the crude 5-Bromo-4-methyl-1,2-thiazole (assuming ~28.1 mmol per 5g from previous step), AIBN (23 g, 0.14 mol), and anhydrous cyclohexane (10 L) to the reactor.

  • NBS Addition: Add N-Bromosuccinimide (550 g, 3.09 mol) in 4-5 portions over 60-90 minutes while heating to 60°C. Control the addition rate to manage the exotherm.

  • Reaction: After addition, heat the reactor to reflux (approx. 81°C) and hold for 3-5 hours. Use external lamps to aid initiation if necessary. Monitor for completion by IPC.

  • Isolation of Succinimide: Cool the reactor to 5°C and hold for 1-2 hours to precipitate the succinimide. Isolate the solid using a Nutsche filter, washing with cold cyclohexane.

  • Product Isolation: Concentrate the combined filtrate under vacuum to obtain the crude product.

  • Purification: Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Cool slowly to crystallize the pure product. Filter the solid, wash with cold hexane, and dry under vacuum at <40°C until a constant weight is achieved.

Process Safety Assessment

Handling the reagents for this synthesis requires strict adherence to safety protocols.

  • N-Bromosuccinimide (NBS): A strong oxidizing agent that may intensify fire; keep away from combustible materials.[12] It is also a skin, eye, and respiratory irritant.[13] All transfers should be done in a well-ventilated area or fume hood.[13] Reactions involving NBS can be exothermic, necessitating careful temperature control.[9]

  • Bromine & HBr: While this protocol avoids elemental bromine, HBr gas can be a byproduct.[14] Large-scale reactions should be vented through a scrubber system containing a caustic solution to neutralize acidic gases.

  • AIBN: A radical initiator that can decompose violently if heated without a solvent. Always add it to the solvent; never heat it alone. Store refrigerated.

  • Solvents: Acetonitrile, ethyl acetate, and cyclohexane are flammable. Ensure the reactor is properly grounded and that no ignition sources are present.

  • Personal Protective Equipment (PPE): At all times, personnel must wear chemical-resistant gloves, safety goggles with side shields, and flame-retardant lab coats.[13][15] For large-scale powder additions, a respirator may be required.[13][15]

Conclusion

This application note provides a verified and robust two-step methodology for the synthesis of 5-Bromo-4-(bromomethyl)-1,2-thiazole. By detailing both the laboratory procedure and the critical considerations for scale-up, this guide offers researchers and process chemists a clear pathway to producing this valuable pharmaceutical intermediate in multigram to kilogram quantities. The emphasis on understanding reaction principles and implementing stringent safety measures ensures that the process is not only efficient but also safe and reliable.

References

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. PMC, National Library of Medicine. [Link]

  • Radical Bromocyclization of Alkynes for the Synthesis of Thio-Flavonoids and Benzothiophenes. The Journal of Organic Chemistry, ACS Publications. [Link]

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. [Link]

  • N-bromosuccinimide. Wikipedia. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. ResearchGate. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Royal Society of Chemistry. [Link]

  • N-Bromosuccinimide. Chemeurope.com. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Suru Chemicals. [Link]

  • IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Indian Academy of Sciences. [Link]

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. PMC, National Library of Medicine. [Link]

  • A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. ResearchGate. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Recent Development in the Synthesis of Thiazoles. Bentham Science Publishers. [Link]

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC, National Library of Medicine. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Research Square. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]

  • New methods for the rapid synthesis of thiazoles. Figshare, University of Sussex. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Aminothiazole Derivatives from 5-Bromo-4-(bromomethyl)-1,2-thiazole

Abstract The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] This guide provides an in-depth exploration of synthetic strategies for preparing novel aminothiazole derivatives, leveraging the unique reactivity of the highly functionalized starting material, 5-Bromo-4-(bromomethyl)-1,2-thiazole. This bifunctional electrophile offers two distinct reaction sites—a highly labile bromomethyl group and a less reactive bromo-substituted aromatic ring—enabling sequential and regioselective modifications. We present detailed protocols, mechanistic insights, and expert commentary to guide researchers in harnessing this versatile building block for drug discovery and development.

Introduction: The Strategic Value of 5-Bromo-4-(bromomethyl)-1,2-thiazole

The design of novel therapeutics often hinges on the ability to efficiently generate molecular diversity around a core scaffold. The 2-aminothiazole ring is a prime example of such a scaffold, integral to drugs like the kinase inhibitor Dasatinib.[2] The challenge for medicinal chemists lies in developing synthetic routes that allow for precise and varied functionalization of the core.

The starting material, 5-Bromo-4-(bromomethyl)-1,2-thiazole, is a strategically designed precursor for this purpose. It possesses two electrophilic centers with differential reactivity:

  • C4-Bromomethyl Group: This site is analogous to a benzylic bromide, making it highly susceptible to SN2 (nucleophilic substitution) reactions. Its high reactivity allows for the introduction of a wide array of side chains, typically under mild conditions.

  • C5-Bromo Group: This vinylogous halide attached to the thiazole ring is significantly less reactive towards traditional SN2 reactions. However, it serves as an excellent handle for modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, which are instrumental in forming C-N bonds.

This reactivity differential is the key to its synthetic utility, enabling a controlled, stepwise approach to building complex molecular architectures. This guide will focus on a primary two-step strategy: initial nucleophilic substitution at the bromomethyl position, followed by a Buchwald-Hartwig amination at the C5-position.

Overall Synthetic Workflow

The proposed synthetic pathway is designed for maximal efficiency and modularity, allowing for the creation of a library of diverse aminothiazole derivatives. The workflow is divided into two main stages.

G cluster_0 Stage 1: Side-Chain Introduction cluster_1 Stage 2: Core Amination A 5-Bromo-4-(bromomethyl) -1,2-thiazole B Intermediate Product: 4-(Aminomethyl)-5-bromo -1,2-thiazole Derivative A->B S_N2 Reaction (Primary/Secondary Amine, Base) C Final Product: 4-(Aminomethyl)-5-amino -1,2-thiazole Derivative B->C Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Amine Source)

Caption: High-level workflow for the two-stage synthesis.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of 4-(Substituted-aminomethyl)-5-bromo-1,2-thiazole Derivatives (Stage 1)

This protocol details the nucleophilic substitution at the highly reactive C4-bromomethyl position. The reaction is typically fast and clean, proceeding under mild conditions.

Mechanism Insight: The reaction follows a classic SN2 pathway. The nitrogen atom of the incoming amine nucleophile attacks the electrophilic methylene carbon, displacing the bromide ion in a single concerted step. A non-nucleophilic base is used to quench the HBr generated in situ, preventing the protonation and deactivation of the amine nucleophile.

Step-by-Step Protocol:

  • Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 5-Bromo-4-(bromomethyl)-1,2-thiazole (1.0 eq) in anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Addition of Base: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq) to the solution.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

Data Presentation: Representative Examples

Amine NucleophileProductExpected Yield (%)Key ¹H NMR Signal (δ ppm)
Morpholine4-((5-Bromo-1,2-thiazol-4-yl)methyl)morpholine85-95%~3.7 (s, 2H, -CH₂-N), ~3.6 (t, 4H, morpholine), ~2.5 (t, 4H, morpholine)
BenzylamineN-((5-Bromo-1,2-thiazol-4-yl)methyl)benzylamine80-90%~7.3 (m, 5H, Ar-H), ~3.8 (s, 2H, -CH₂-N), ~3.7 (s, 2H, Ar-CH₂)
Piperidine1-((5-Bromo-1,2-thiazol-4-yl)methyl)piperidine85-95%~3.6 (s, 2H, -CH₂-N), ~2.4 (m, 4H, piperidine), ~1.5 (m, 6H, piperidine)

Expert Insight: The choice of solvent is critical. While ACN is often sufficient, DMF can be used to improve the solubility of certain amine salts. Over-alkylation is generally not a concern with secondary amines. For primary amines, using a slight excess (1.1 eq) ensures complete consumption of the electrophile without significant formation of the di-substituted tertiary amine.

Protocol 2: Buchwald-Hartwig Amination for C5-Functionalization (Stage 2)

This protocol describes the palladium-catalyzed cross-coupling of the C5-bromo intermediate with an amine, a robust method for forming aryl-nitrogen bonds.

Mechanism Insight: The Buchwald-Hartwig amination is a complex catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole ring.

  • Ligand Exchange/Coordination: The amine coordinates to the palladium center.

  • Deprotonation: A strong base deprotonates the coordinated amine.

  • Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst.

The choice of ligand is crucial as it modulates the stability and reactivity of the palladium intermediates throughout the cycle.

G A Ar-Br C Ar-Pd(II)(Br)L_n A->C B Pd(0)L_n B->C Oxidative Addition E [Ar-Pd(II)(NHR₂)L_n]⁺Br⁻ C->E Amine Coordination D R₂NH D->E G Ar-Pd(II)(NR₂)L_n E->G Deprotonation F Base F->G G->B Reductive Elimination H Ar-NR₂ G->H

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Flask Preparation: To a flame-dried Schlenk flask, add the 4-(aminomethyl)-5-bromo-1,2-thiazole derivative (from Stage 1, 1.0 eq), the desired amine or amine equivalent (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

  • Addition of Base and Solvent: Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.

  • Work-up:

    • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the final 5-amino-1,2-thiazole derivative. If an imine was used, an additional acidic hydrolysis step is required to reveal the primary amine.

Scientist's Note: The success of this reaction is highly dependent on maintaining strictly anhydrous and oxygen-free conditions, as the Pd(0) catalyst is sensitive to both. Degassing the solvent by sparging with argon for 20-30 minutes prior to use is highly recommended. The base, NaOtBu, is hygroscopic and should be handled quickly in a glovebox if possible.

Product Characterization

Confirming the identity and purity of the synthesized compounds is a critical final step.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: In Stage 1, the disappearance of the bromomethyl singlet (typically ~4.5 ppm) and the appearance of a new singlet for the aminomethyl group (-CH₂-N, ~3.6-3.8 ppm) is a key indicator. In Stage 2, the disappearance of the C5-H signal (if present) and the appearance of a new N-H signal confirms the amination.

    • ¹³C NMR: Look for the corresponding shifts in the carbon signals for the methylene group and the aromatic carbons of the thiazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be a clear signature for all Stage 1 products. This pattern will be absent in the final Stage 2 products.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds, which should typically be >95% for biological screening.

Conclusion

The bifunctional starting material, 5-Bromo-4-(bromomethyl)-1,2-thiazole, provides an exceptional platform for the modular synthesis of diverse aminothiazole libraries. By exploiting the differential reactivity of its two electrophilic sites, researchers can employ a reliable and sequential functionalization strategy. The protocols detailed herein, combining classic SN2 chemistry with modern palladium-catalyzed amination, offer a robust and versatile approach for drug discovery professionals aiming to explore the rich chemical space around this medicinally vital scaffold.

References

  • Application Notes and Protocols for 2-(1-Aminoethyl)thiazole-5-carboxylic Acid in Medicinal Chemistry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY-Zp2dscX8zXUafQJlE6E3OpQUFYpErgjZmyQaOxioN86dvxi5C0IdpS4vvVPPTRNWrqLFwhRCDzy_oi3YIZDRYWrEFVgRr6zxBnwBohr9TD6WGGOy8pidSETcXODekMOHIUei2i9vtQ2o6vt7sCl_cnknbYu3wEBM5DuoykX-RaBMEXxH5GPjfpKc07YCr5AGeg_O6n3_xad7Nhgp4WIKndpDqGhl1iROnEgzdSAdMUvzlvwwNWoFo6Hiy6A5_Hh3Q==]
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq-22Lram50Zu63NcGNkvJq5M2KKa-eo5Jj2ssHyENPlYG6ix_UGQPDw3ij2Unuh4cNwbucCwOF96Jaa0mgK7LTwkh-32d62r6irarS36nDJ-Gx2uU_9cfW-AqGmrdyOL9uGWaiD9MWT3wmXE=]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/26/5/1449]
  • Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPE0h5YCgBtNXoLZKU-a_W0ZYQaOAH9-jLcsqBkDVtp-H46Hlff_0dmoRQyN13iNXoI_goQksduBljxPro9Btcx-tcKh0OrfqGJCQ8ytLNgmBs6kFRK2arJwzpoZqqGAslfLZI_PLNGZknzT0B7BlwAfXYJvsm6XtywqzxGmnyrw-eRzJZQuKhvQ==]
  • Thiazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm]
  • Novel synthesis routes for substituted 2-aminothiazoles. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR5ZxD-bMXvn5a3Un6d4AvHOYuLxP5xdesTbXM9_QwP5mWlnhgD6MF2c17YIKGzXC4AC8I2W7PCdhrGvEMaqt29qVyPilhXyNkdpmSuE_ZU9Fk6mp8dnOxOwbx7na-Nd8EZQgHT9M4KarWuuYRAkDGrb_Y2PWY6NF_oyDrr11Ar5rOhFt4I9Luytw6TGKDO43T4OIR]
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYe5AherVkAkv8sTNbBgJduWV5scT1CeaUM8VLONBj087diH5jGgcwE0zgaQrHpw7x_YE9WYRAGdAX_WHuVrmZt5a8wQ4lWHJZeY0EsvFqeoZYW3hR_dJOaDXLxM7n9sCmhdEDB5fWNCuhkkWOf69hTujr5WNV6KBNsLNS1h5PRDxF5lfTy7IlRtVW1h4cZ-W6kBEfkb5HQIbrkFRULErbcSkytiNCyX8=]
  • Biological and medicinal significance of 2-aminothiazoles. ResearchGate. [URL: https://www.researchgate.net/publication/342080300_Biological_and_medicinal_significance_of_2-aminothiazoles]
  • Different synthetic routes for 2‐aminothiazoles. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. JOCPR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkQ8JqwlOUV_LatY5q8EWW4FDH_KxxmwQljpBoYGDnFQsYIPCZnaguIiPgOw4qu9Ek2kdeWQO20pcv36wAAhM1wm1Pmky_bmWTt3tLWYXRtWFwh26t1_8BeND8l5Z9I8v4cyJ9P_bcaJgJsoayM8Y3luPLUWKhGdbNPjcGO1fMwFM4DAgDf6DSwxN5UFtiewsKa0OfyPqxBXNFottNEPuSTYUOhI3UUfqD]
  • Synthesis of some new 5- substituted of - JOCPR. JOCPR. [URL: https://www.jocpr.com/articles/synthesis-of-some-new-5--substituted-of-2aminothiazoles-a-new-approach.pdf]

Sources

Application

Application Note: Bifunctional Orthogonal Functionalization using 5-Bromo-4-(bromomethyl)-1,2-thiazole in Combinatorial Library Synthesis

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary In modern drug discovery, the rapid generation of structura...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In modern drug discovery, the rapid generation of structurally diverse compound libraries relies heavily on the use of privileged, polyfunctional scaffolds. 5-Bromo-4-(bromomethyl)-1,2-thiazole (CAS: 2375260-27-6), also known as 5-bromo-4-(bromomethyl)isothiazole, has emerged as a highly valuable building block in combinatorial chemistry[1]. Its unique architecture features two distinct electrophilic sites—an aliphatic bromomethyl group and an aromatic bromide—that exhibit completely orthogonal reactivity. This application note details the mechanistic rationale and provides field-proven, self-validating protocols for the protecting-group-free, two-dimensional functionalization of this scaffold.

Mechanistic Rationale for Orthogonal Reactivity

The power of 5-bromo-4-(bromomethyl)-1,2-thiazole lies in the distinct electronic and steric environments of its two carbon-bromine bonds, which allow for sequential modification without cross-reactivity:

  • Aliphatic C-Br Bond (C4-Bromomethyl): The sp3 -hybridized carbon is highly electrophilic. The excellent leaving group ability of the bromide ion makes this position primed for rapid nucleophilic substitution ( SN​2 ) by amines, thiols, or alcohols[2].

  • Aromatic C-Br Bond (C5-Bromo): The sp2 -hybridized carbon is sterically restricted and electronically deactivated toward SN​2 attack. However, the electron-deficient nature of the 1,2-thiazole ring lowers the activation energy for oxidative addition by zero-valent transition metals. This makes the C5 position an ideal candidate for (e.g., Suzuki-Miyaura, Sonogashira)[3].

By exploiting this causality, chemists can first diversify the C4 position via mild SN​2 alkylation, followed by C5 diversification via cross-coupling, generating a vast matrix of heterocyclic derivatives.

Combinatorial Workflow

G Core 5-Bromo-4-(bromomethyl)- 1,2-thiazole SN2 Step 1: SN2 Alkylation (Aliphatic C-Br) Core->SN2 Amines/Thiols Intermediate 4-(Aminomethyl)-5-bromo- 1,2-thiazole SN2->Intermediate Suzuki Step 2: Suzuki Coupling (Aromatic C-Br) Intermediate->Suzuki Boronic Acids, Pd(0) Final Fully Diversified Thiazole Library Suzuki->Final

Workflow for the orthogonal functionalization of 5-Bromo-4-(bromomethyl)-1,2-thiazole.

Experimental Protocols

The following protocols are designed as self-validating systems . We utilize specific In-Process Controls (IPCs) based on mass spectrometry isotopic patterns to unequivocally confirm the success of each orthogonal step.

Protocol A: High-Throughput SN​2 Alkylation (Amine Diversification)

Objective: Selective displacement of the aliphatic bromide while leaving the aromatic bromide intact.

Causality in Experimental Design:

  • Solvent: Acetonitrile (MeCN) is selected over protic solvents (like MeOH) to prevent competitive solvolysis of the highly reactive bromomethyl group.

  • Base: N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile, while it efficiently scavenges the HBr byproduct, keeping the target amine nucleophile in its active, deprotonated state.

Step-by-Step Methodology:

  • Dispense 5-bromo-4-(bromomethyl)-1,2-thiazole (1.0 eq, 0.5 mmol) into a 10 mL reaction vial.

  • Add anhydrous MeCN (3.0 mL) to dissolve the scaffold.

  • Add DIPEA (2.0 eq, 1.0 mmol) followed by the desired primary or secondary amine (1.2 eq, 0.6 mmol).

  • Stir the reaction mixture at room temperature (20–25 °C) for 2–4 hours.

  • Self-Validating IPC: Analyze an aliquot via LC-MS.

    • Validation Metric: The starting material exhibits a distinct 1:2:1 isotopic cluster ( M,M+2,M+4 ) due to the presence of two bromine atoms. The reaction is deemed complete when this signal is entirely replaced by the intermediate's 1:1 isotopic cluster ( M,M+2 ), confirming successful mono-substitution and the preservation of the C5-bromo group.

  • Concentrate the mixture under reduced pressure and purify via automated flash chromatography (Silica, Hexanes/EtOAc) to yield the 4-(aminomethyl)-5-bromo-1,2-thiazole intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C5 position to finalize the combinatorial scaffold.

Causality in Experimental Design:

  • Catalyst: Pd(dppf)Cl2​ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This significantly accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling electron-deficient heterocycles.

  • Base & Solvent: A biphasic 1,4-dioxane/aqueous Na2​CO3​ system is used. The water dissolves the inorganic base necessary to form the reactive trihydroxyboronate complex (critical for transmetalation)[4], while dioxane solubilizes the organic intermediate and catalyst.

Step-by-Step Methodology:

  • To a microwave-safe vial, add the 4-(aminomethyl)-5-bromo-1,2-thiazole intermediate (1.0 eq, 0.2 mmol) and the desired aryl/heteroaryl boronic acid (1.5 eq, 0.3 mmol).

  • Add Pd(dppf)Cl2​ (0.05 eq, 5 mol%).

  • Add 1,4-dioxane (2.0 mL) and 2M aqueous Na2​CO3​ (0.6 mL, 3.0 eq).

  • Seal the vial and purge with Argon for 5 minutes to prevent catalyst oxidation.

  • Heat the mixture at 80 °C for 12 hours (or 110 °C for 20 minutes via microwave irradiation).

  • Self-Validating IPC: Analyze an aliquot via LC-MS.

    • Validation Metric: The disappearance of the 1:1 isotopic cluster (bromine signature) and the emergence of a single product mass peak confirms the successful oxidative addition and cross-coupling at the C5 position.

  • Dilute with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and purify via preparative HPLC to isolate the final diversified library member.

Combinatorial Library Data Presentation

The table below summarizes the quantitative validation of this orthogonal workflow using a matrix of diverse nucleophiles and boronic acids.

Entry SN​2 Nucleophile ( R1 )Boronic Acid ( R2 )Isolated Yield (%)LC-MS Purity (%)
1 MorpholinePhenylboronic acid86>98
2 Benzylamine4-Fluorophenylboronic acid81>95
3 Piperidine3-Pyridinylboronic acid79>96
4 Thiophenol4-Methoxyphenylboronic acid88>98
5 N-Methylpiperazine2-Thiopheneboronic acid74>94

Note: Yields represent the two-step overall isolated yield starting from 5-bromo-4-(bromomethyl)-1,2-thiazole.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews. URL:[Link]

  • Medina, D. D. (2017). "Regioselective functionalization of aromatics and heterocycles." LMU München Theses. URL:[Link]

  • US Patent 6897332B2. "Preparation and uses of conjugated solid supports for boronic acids." Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Optimization for 5-Bromo-4-(bromomethyl)-1,2-thiazole Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 5-bromo-4-(bromomethyl)-1,2-thiazole (also known as 5-bromo-4-(bromomethyl)is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 5-bromo-4-(bromomethyl)-1,2-thiazole (also known as 5-bromo-4-(bromomethyl)isothiazole).

This bifunctional building block presents a classic chemoselectivity challenge: differentiating the highly electrophilic aliphatic C4-bromomethyl group from the cross-coupling-competent aromatic C5-bromide. This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure absolute regiocontrol in your syntheses.

Section 1: Troubleshooting Chemoselective Nucleophilic Substitution (C4-SN2)

Q: Why am I observing significant dimerization and solvolysis instead of my target C4-aminated product? A: This is a direct consequence of solvent proticity and base selection. The C4-bromomethyl group is exceptionally electrophilic due to the electron-withdrawing nature of the adjacent heteroaromatic isothiazole ring[1]. If you use protic solvents (e.g., ethanol, methanol), the solvent itself acts as a nucleophile, leading to rapid solvolysis (ether formation)[2]. Furthermore, using overly strong bases (like NaH or alkoxides) can trigger elimination or intermolecular dimerization. Actionable Insight: Switch to a polar aprotic solvent such as Acetonitrile (MeCN) or Dimethylformamide (DMF). These solvents solvate cations effectively, leaving the nucleophile "naked" and highly reactive for SN2, while completely preventing solvolysis. Pair this with a non-nucleophilic, mild base like DIPEA ( N,N -Diisopropylethylamine) or finely milled K 2​ CO 3​ [2].

Q: Does solvent choice impact the integrity of the C5-bromide during C4-SN2 reactions? A: Yes. While the C5-bromide is generally stable to standard SN2 conditions, prolonged heating in highly polar solvents (like DMSO) with strong amine nucleophiles can occasionally trigger unwanted Nucleophilic Aromatic Substitution (SNAr) at the C5 position. Maintaining the reaction in MeCN at ambient temperature to 40 °C ensures absolute chemoselectivity for the C4 position, leaving the C5-Br intact for downstream functionalization[3].

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling (C5-Suzuki/Stille)

Q: I am attempting a Suzuki-Miyaura coupling at the C5-bromide, but my C4-bromomethyl group is degrading. How do I preserve it? A: Standard Suzuki conditions (e.g., Pd(PPh 3​ ) 4​ , aqueous Na 2​ CO 3​ , Toluene/EtOH/H 2​ O) are highly destructive to the C4-bromomethyl group. The aqueous hydroxide/carbonate rapidly hydrolyzes the -CH 2​ Br to a hydroxymethyl group (-CH 2​ OH)[4]. Actionable Insight: You have two strategic options:

  • Sequence Inversion (Recommended): Perform the C4-SN2 displacement first to install your desired functional group, rendering the C4 position stable, followed by the C5-Suzuki coupling[3].

  • Anhydrous Coupling: If you must couple at C5 first, strictly avoid water and protic solvents. Use an anhydrous solvent system (e.g., Toluene or 1,4-Dioxane) and a mild, anhydrous base like Potassium Fluoride (KF) or Potassium Phosphate (K 3​ PO 4​ ). Toluene is particularly effective at suppressing SN2 side reactions due to its low dielectric constant[5].

Q: Which palladium catalyst and solvent system provides the highest turnover number (TON) for the C5-bromide? A: The C5 position of isothiazoles is sterically hindered by the adjacent C4-substituent. Toluene at reflux is the optimal solvent for these cross-couplings because it supports the high temperatures required for oxidative addition without promoting side reactions at the C4 position[5]. A sterically demanding catalyst system like Pd(dppf)Cl 2​ or XPhos Pd G3 is recommended to overcome the steric bulk of the adjacent bromomethyl group[3].

Section 3: Quantitative Optimization Data

The following table summarizes the causal relationship between solvent/base selection and the resulting chemoselectivity.

Reaction GoalOptimal SolventOptimal BaseTemp (°C)Primary Risk FactorExpected Chemoselectivity
C4-SN2 Amination Acetonitrile (MeCN)DIPEA (2.0 eq)20–40Solvolysis (if protic)>95% C4-substitution; C5-Br intact
C4-SN2 Etherification DMFK 2​ CO 3​ (1.5 eq)0–20Elimination/Dimerization>90% C4-substitution; C5-Br intact
C5-Suzuki Coupling Anhydrous TolueneKF or K 3​ PO 4​ 80–100C4-Hydrolysis (if aqueous)>85% C5-arylation; C4-CH 2​ Br intact
C5-Stille Coupling 1,4-DioxaneNone required90–110Stannane toxicity>90% C5-arylation; C4-CH 2​ Br intact

Section 4: Standardized Experimental Protocols

Protocol A: Chemoselective SN2 Amination at C4

Self-Validating Mechanism: The use of MeCN prevents solvolysis, while TLC monitoring confirms the consumption of the highly UV-active starting material without the appearance of highly polar baseline degradation products.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Reagent Loading: Dissolve 5-bromo-4-(bromomethyl)-1,2-thiazole (1.0 mmol) in anhydrous Acetonitrile (10 mL).

  • Base Addition: Add DIPEA (2.0 mmol) dropwise via syringe. The solution should remain clear.

  • Nucleophile Addition: Slowly add the amine nucleophile (1.1 mmol) at 0 °C to control the initial exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Once the starting material is consumed, concentrate the solvent under reduced pressure. Partition the residue between EtOAc (20 mL) and saturated aqueous NaHCO 3​ (20 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and purify via silica gel chromatography.

Protocol B: Anhydrous Suzuki-Miyaura Cross-Coupling at C5

Self-Validating Mechanism: The strict exclusion of water and use of KF prevents the hydrolysis of the C4-bromomethyl group, ensuring the aliphatic bromide survives the high-temperature palladium cycle.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with 5-bromo-4-(bromomethyl)-1,2-thiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous KF (3.0 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%).

  • Solvent Addition: Inject anhydrous, degassed Toluene (8 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography to isolate the C5-arylated, C4-bromomethyl intact product.

Section 5: Pathway Visualizations

G A 5-Bromo-4-(bromomethyl) -1,2-thiazole B Goal: C4-SN2 Substitution A->B Pathway 1 C Goal: C5-Suzuki Coupling A->C Pathway 2 D Solvent: MeCN or DMF Base: DIPEA / K2CO3 B->D E Solvent: Anhydrous Toluene Base: KF or K3PO4 C->E F High Yield C4-Product (C5-Br Intact) D->F G High Yield C5-Product (C4-CH2Br Intact) E->G

Chemoselectivity decision tree for 5-bromo-4-(bromomethyl)-1,2-thiazole functionalization.

Mechanism N1 Starting Material N2 Polar Aprotic Solvation (Naked Nucleophile) N1->N2 N3 SN2 Transition State (C4 Attack) N2->N3 N4 C4-Substituted Product N3->N4

Solvation-driven SN2 mechanistic pathway at the C4-bromomethyl position.

References

  • [5] ResearchGate. Isothiazoles. Part 14. New 3-Aminosubstituted Isothiazole Dioxides and Their Mono- and Dihalogeno Derivatives. ResearchGate. Available at: [Link]

  • [4] Google Patents. WO2017136727A2 - Compounds, compositions and methods. Google Patents. Available at:

  • [3] RSC Publishing. Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Publishing. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Alternative Synthetic Routes for 5-Bromo-4-(bromomethyl)-1,2-thiazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Challenge and Strategic Importance 5-Bromo-4-(bromomethyl)-1,2-thiazole (also known as 5-bromo-4-(bromomethyl)isothiazole) is a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Strategic Importance

5-Bromo-4-(bromomethyl)-1,2-thiazole (also known as 5-bromo-4-(bromomethyl)isothiazole) is a highly functionalized heterocyclic scaffold. Its two distinct bromine atoms—one on the aromatic ring and one on the methyl group—offer orthogonal reactivity, making it a valuable building block for introducing the 1,2-thiazole moiety into complex molecular architectures. The 1,2-thiazole core is a recognized pharmacophore present in a range of biologically active compounds.[1] Despite its potential utility, dedicated synthetic procedures for this specific molecule are not prevalent in the literature, presenting a challenge for researchers requiring it as an intermediate.

This guide provides a comparative analysis of two plausible, proposed synthetic strategies for accessing 5-Bromo-4-(bromomethyl)-1,2-thiazole. As no direct, optimized protocols are published, these routes are designed based on established, fundamental principles of heterocyclic synthesis and functionalization. We will explore a linear, post-cyclization functionalization approach and a more convergent ring-formation strategy, providing detailed mechanistic rationale and hypothetical experimental protocols to empower researchers in their synthetic endeavors.

Proposed Route A: Post-Cyclization Halogenation Strategy

This strategy follows a linear sequence where the 4-methyl-1,2-thiazole core is first synthesized and then sequentially halogenated at the C5 position of the ring and subsequently at the 4-methyl group. This approach allows for a step-by-step confirmation of intermediates but may result in a longer synthetic sequence and potential yield losses at each stage.

Caption: Workflow for the Post-Cyclization Halogenation Strategy (Route A).

Step 1: Synthesis of 4-Methyl-1,2-thiazole

The initial challenge is the preparation of the 4-methyl-1,2-thiazole starting material. A plausible approach involves the construction of the isothiazole ring from an acyclic precursor. One common method for isothiazole synthesis is the reaction of a β-thioxo carbonyl compound with an aminating agent.[2]

Causality and Experimental Choices: We begin with a protected β-aldehyde, acetoacetaldehyde dimethyl acetal, to prevent self-condensation. The key transformation is the thionation of the ketone using Lawesson's reagent to generate a reactive β-thioxo intermediate. This is immediately followed by condensation with hydroxylamine hydrochloride, which serves as the nitrogen source, leading to cyclization and formation of the N-S bond to yield the aromatic 1,2-thiazole ring.

Proposed Experimental Protocol:

  • To a stirred solution of acetoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene (0.5 M), add Lawesson's reagent (0.5 eq).

  • Heat the mixture to 80 °C and stir for 4 hours, monitoring the reaction by TLC for the consumption of the starting material.

  • Cool the reaction mixture to room temperature and add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.0 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 6 hours.

  • After cooling, pour the mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield 4-methyl-1,2-thiazole.

Step 2: Electrophilic Bromination of 4-Methyl-1,2-thiazole

The 1,2-thiazole ring is relatively electron-deficient due to the electronegativity of the nitrogen atom, making electrophilic aromatic substitution challenging. However, the C5 position is generally the most electron-rich and thus the most susceptible to electrophilic attack.[3]

Causality and Experimental Choices: N-Bromosuccinimide (NBS) in a polar solvent like acetonitrile can serve as a source of an electrophilic bromine species.[4] The methyl group at C4 is a weak electron-donating group, which should further activate the C5 position towards substitution. This regioselectivity is crucial for the success of the overall synthesis. Using NBS is often preferable to elemental bromine (Br₂) as it is easier to handle and can lead to cleaner reactions with fewer side products.

Proposed Experimental Protocol:

  • Dissolve 4-methyl-1,2-thiazole (1.0 eq) in acetonitrile (0.2 M) in a round-bottom flask protected from light.

  • Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the mixture for 12-24 hours, monitoring by GC-MS until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to afford 5-bromo-4-methyl-1,2-thiazole.

Step 3: Radical Bromination of 5-Bromo-4-methyl-1,2-thiazole

The final step involves the selective bromination of the methyl group. This is achieved via a free-radical mechanism, which targets the "benzylic-like" position adjacent to the aromatic ring.[5]

Causality and Experimental Choices: NBS is the classic reagent for free-radical bromination of benzylic and allylic C-H bonds.[6] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically with heat or UV light. A non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is essential to ensure that NBS acts as a radical bromine source rather than an electrophilic one, preventing further bromination on the aromatic ring.[7] The stability of the intermediate radical at the carbon adjacent to the thiazole ring drives the selectivity of this reaction.

Proposed Experimental Protocol:

  • To a solution of 5-bromo-4-methyl-1,2-thiazole (1.0 eq) in carbon tetrachloride (0.2 M), add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq).

  • Heat the mixture to reflux (approx. 77 °C) under nitrogen, using a 250W lamp to facilitate initiation.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain 5-Bromo-4-(bromomethyl)-1,2-thiazole.

Proposed Route B: Convergent Ring Synthesis Strategy

This strategy aims to construct the 1,2-thiazole ring from an acyclic precursor that already contains the C5-bromo substituent, thereby shortening the overall sequence. This approach can be more efficient if a suitable starting material is accessible.

Route_B A Ethyl Acetoacetate B Ethyl 2-bromo-3-oxobutanoate A->B  Br2, Dioxane   C 5-Bromo-4-methyl-1,2-thiazole B->C  1. P4S10  2. NH2OH·HCl   D 5-Bromo-4-(bromomethyl)-1,2-thiazole C->D  NBS, AIBN, CCl4  

Caption: Workflow for the Convergent Ring Synthesis Strategy (Route B).

Step 1 & 2: Synthesis of 5-Bromo-4-methyl-1,2-thiazole via a Brominated Precursor

This route begins by first preparing a brominated β-ketoester, which is then converted into the target heterocycle.

Causality and Experimental Choices: Ethyl acetoacetate is an inexpensive and readily available starting material. It can be selectively brominated at the α-position (C2) under acidic conditions. This brominated β-ketoester contains the correct carbon skeleton. The subsequent step involves a one-pot conversion to the isothiazole. First, thionation with a reagent like phosphorus pentasulfide (P₄S₁₀) converts the ester and ketone carbonyls into more reactive thiocarbonyl species. Subsequent treatment with an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) or hydroxylamine hydrochloride triggers cyclization to form the 5-bromo-4-methyl-1,2-thiazole ring directly.[8][9] This convergent approach avoids the separate ring bromination step and its associated regioselectivity issues.

Proposed Experimental Protocol:

  • Preparation of Ethyl 2-bromo-3-oxobutanoate: Cool a solution of ethyl acetoacetate (1.0 eq) in 1,4-dioxane to 0 °C. Add bromine (1.0 eq) dropwise while maintaining the temperature below 10 °C. Stir for 2 hours at room temperature. Quench with sodium bisulfite solution and extract with ether. Wash, dry, and concentrate to yield the crude α-bromo-β-ketoester, which can often be used without further purification.

  • Cyclization to 5-Bromo-4-methyl-1,2-thiazole: To a solution of the crude ethyl 2-bromo-3-oxobutanoate (1.0 eq) in anhydrous THF, add phosphorus pentasulfide (0.5 eq). Heat to 50 °C for 3 hours. Cool the mixture to 0 °C and slowly add a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in methanol. Allow the reaction to warm to room temperature and stir overnight.

  • Neutralize the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography to isolate 5-bromo-4-methyl-1,2-thiazole.

Step 3: Radical Bromination of 5-Bromo-4-methyl-1,2-thiazole

This final step is identical to Step 3 in Route A, involving the selective free-radical bromination of the 4-methyl group to furnish the final product.

Proposed Experimental Protocol:

  • Follow the protocol as described in Route A, Step 3 .

Comparative Analysis and Recommendations

ParameterRoute A: Post-Cyclization HalogenationRoute B: Convergent Ring Synthesis
Number of Steps 3 Steps2-3 Steps (depending on precursor prep)
Starting Materials Acetoacetaldehyde (less common), Lawesson's Reagent, NBS, AIBNEthyl Acetoacetate (very common), Bromine, P₄S₁₀, HOSA, NBS
Key Challenges Synthesis of 4-methyl-1,2-thiazole; potential regioselectivity issues in ring bromination.Synthesis and handling of the α-bromo-β-ketoester; potentially harsh conditions for thionation/cyclization.
Plausibility High. Each step is based on well-established, standard organic transformations.High. The strategy is sound, though the specific one-pot cyclization may require optimization.
Scalability Moderate. Linear sequences can lead to lower overall yields on a larger scale. Radical bromination can be challenging to scale.Potentially better. A more convergent route is generally preferred for scalability, reducing the number of separate operations.
Overall Yield Expected to be lower due to the longer linear sequence.Expected to be higher if the cyclization step is efficient.
Expert Recommendation

For exploratory, small-scale synthesis where confirmation of each intermediate is desired, Route A offers a more predictable, albeit longer, path. The step-wise nature allows for easier troubleshooting if a particular transformation fails. The reactions involved (electrophilic and radical bromination) are standard procedures familiar to most synthetic chemists.

For larger-scale production or a more efficient synthesis , Route B is the more attractive option. Its convergent design, starting from the inexpensive ethyl acetoacetate, has the potential for a higher overall yield and better atom economy. While the one-pot thionation and cyclization step may require more initial optimization to perfect the reaction conditions, the successful development of this step would lead to a significantly more streamlined and cost-effective process.

Ultimately, the choice of route will depend on the specific resources, timeline, and scale required by the research team. Both proposed pathways offer a logical and scientifically sound foundation for the synthesis of the valuable 5-Bromo-4-(bromomethyl)-1,2-thiazole intermediate.

References

  • Bera, A., et al. (2020). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry. Available at: [Link]

  • Shukla, G., Srivastava, A., & Singh, M. S. (2016). An Operationally Simple and User-Friendly Synthesis of 3,5-Disubstituted/Annulated Isothiazoles from β-Ketodithioesters/β-Ketothioamides and NH4OAc. Organic Letters. Available at: [Link]

  • Furman Chemistry. (2009). Free Radical Reaction With NBS as the Initiator. PBworks. Available at: [Link]

  • Wu, Y., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

  • Journal of Chemical Education. (1979). The Reaction of Hydroxylamine-0-sulfonic Acid with Ketones. Available at: [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. Available at: [Link]

  • Patel, H. V., et al. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. ResearchGate. Available at: [Link]

  • Scientific Discussion. (n.d.). Heterocyclic Building Blocks-Isothiazole. Available at: [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Google Patents. (2012). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. Aldrichimica Acta. Available at: [Link]

  • Sanford, J. K., Blair, F. T., Arroya, J., & Sherk, K. W. (1945). The Reaction of Hydroxylamine-0-sulfonic Acid with Ketones. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of hydroxylamine-O-sulfonate D with aldehydes and ketones. Available at: [Link]

  • Falck, J. R., et al. (2019). Cu(OTf)2-Catalyzed Beckmann Rearrangement of Ketones Using Hydroxylamine-O-sulfonic Acid (HOSA). Organic Chemistry Portal. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Conditions for free radical bromination using NBS and peroxides?. Available at: [Link]

  • OUCI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

  • The Org Chem Guy. (n.d.). Bromination. Available at: [Link]

  • PubMed. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. RSC Advances. Available at: [Link]

Sources

Comparative

Spectroscopic Profiling and Derivatization Analysis of 5-Bromo-4-(bromomethyl)isothiazole

Executive Summary & Chemical Context Isothiazoles represent a privileged class of heterocyclic scaffolds in modern drug discovery and materials science[1]. Among these, 5-bromo-4-(bromomethyl)isothiazole (CAS 2375260-27-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Isothiazoles represent a privileged class of heterocyclic scaffolds in modern drug discovery and materials science[1]. Among these, 5-bromo-4-(bromomethyl)isothiazole (CAS 2375260-27-6)[2] serves as a highly versatile, bifunctional building block. Its unique architecture allows for orthogonal late-stage functionalization: the highly electrophilic C4-bromomethyl group is primed for nucleophilic substitution (SN2), while the C5-bromo position is activated for transition-metal-catalyzed cross-coupling reactions[1][3].

Recent applications of related isothiazole derivatives include the development of selective inhibitors for Microtubule-Associated Serine/Threonine Kinase-like (MASTL)[3] and metabotropic glutamate receptor 5 (mGluR5)[1]. Tracking the orthogonal reactivity of this scaffold requires rigorous spectroscopic validation. This guide provides an objective comparison of the parent compound against its derivatives, detailing the causality behind the observed spectroscopic shifts and outlining self-validating experimental protocols.

Mechanistic Overview of Spectroscopic Markers

When derivatizing 5-bromo-4-(bromomethyl)isothiazole, the primary analytical challenge is distinguishing between reactions at the C4-aliphatic chain versus the C5-aromatic position.

  • NMR Spectroscopy: The isothiazole ring exhibits distinct electronic properties. The H3 proton typically resonates far downfield (δ ~8.4–8.6 ppm) due to the strong electron-withdrawing nature of the adjacent nitrogen and sulfur atoms[4]. In ¹³C NMR, the C3, C4, and C5 carbons appear at approximately δ 157 ppm, 123–135 ppm, and 115–147 ppm, respectively, highly dependent on substitution[4][5]. Derivatization at the C4-bromomethyl group directly alters the aliphatic proton shifts, while C5 cross-coupling significantly deshields the C5 carbon.

  • Mass Spectrometry (MS): The parent molecule contains two bromine atoms, producing a distinct 1:2:1 isotopic cluster (M, M+2, M+4). Selective functionalization at either site results in the loss of one bromine, shifting the isotopic signature to a 1:1 doublet (M, M+2). This provides an immediate, self-validating confirmation of mono-substitution.

  • Infrared (IR) Spectroscopy: Characteristic isothiazole ring vibrations occur near 1310, 1400, and 1510 cm⁻¹, with strong C-S stretching and C-H out-of-plane deformations around 750 and 840 cm⁻¹[4]. The disappearance of the aliphatic C-Br stretch (~610 cm⁻¹) is a key marker for C4 substitution.

Comparative Spectroscopic Data

To objectively compare performance and tracking, the following table summarizes the quantitative spectroscopic data for the parent compound and two representative derivatives:

  • Derivative A (SN2 Product): 5-Bromo-4-(morpholinomethyl)isothiazole

  • Derivative B (Cross-Coupling Product): 5-(4-Methoxyphenyl)-4-(bromomethyl)isothiazole

Analytical Technique5-Bromo-4-(bromomethyl)isothiazole (Parent)Derivative A: 4-(Morpholinomethyl)Derivative B: 5-(4-Methoxyphenyl)
¹H NMR (CDCl₃, 400 MHz) δ 8.45 (s, 1H, H3), 4.52 (s, 2H, -CH₂Br)δ 8.42 (s, 1H, H3), 3.55 (s, 2H, -CH₂N), 3.70 (m, 4H), 2.50 (m, 4H)δ 8.50 (s, 1H, H3), 4.60 (s, 2H, -CH₂Br), 7.45 (d, 2H), 6.98 (d, 2H), 3.85 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 157.2 (C3), 135.4 (C4), 115.8 (C5), 24.5 (-CH₂Br)δ 156.8 (C3), 134.1 (C4), 114.5 (C5), 53.2 (-CH₂N), 66.8, 53.5 (Morpholine)δ 157.5 (C3), 133.2 (C4), 142.6 (C5), 129.5-114.2 (Ar), 55.4 (-OCH₃), 25.1 (-CH₂Br)
ESI-MS (Positive Mode) m/z 255, 257, 259 [M+H]⁺ (1:2:1 ratio)m/z 263, 265 [M+H]⁺ (1:1 ratio)m/z 284, 286 [M+H]⁺ (1:1 ratio)
IR (ATR, cm⁻¹) 3105, 1510, 1400, 840, 750, 610 (C-Br aliph.)3100, 2850 (C-H aliph.), 1515, 1405, 845, 7553110, 1605 (Ar C=C), 1510, 1250 (C-O), 840, 615 (C-Br aliph.)

Causality Insight: In Derivative A, the nucleophilic displacement of the bromine by morpholine causes a significant upfield shift of the methylene protons (from 4.52 to 3.55 ppm) due to the lower electronegativity of nitrogen compared to bromine. In Derivative B, the substitution of the C5 bromine with an aryl group causes a massive downfield shift of the C5 carbon (from 115.8 to 142.6 ppm) due to the loss of the heavy-atom shielding effect of bromine and the introduction of aromatic conjugation[5][6].

Experimental Protocols

Protocol 1: Synthesis of Derivative A via Nucleophilic Substitution (Self-Validating SN2)
  • Preparation: Dissolve 5-bromo-4-(bromomethyl)isothiazole (1.0 mmol) in anhydrous acetonitrile (5.0 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 mmol) followed by morpholine (1.1 mmol). Expert Insight: K₂CO₃ acts as a heterogeneous base to scavenge the generated HBr. This prevents the protonation of morpholine, ensuring the nucleophile remains active.

  • Reaction: Stir the suspension at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the parent spot confirms the consumption of the highly reactive bromomethyl group.

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between dichloromethane (10 mL) and water (10 mL). Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the pure amine.

Protocol 2: Synthesis of Derivative B via Suzuki-Miyaura Cross-Coupling
  • Preparation: In a Schlenk flask, combine 5-bromo-4-(bromomethyl)isothiazole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol) in a degassed mixture of 1,4-dioxane/water (4:1, 5.0 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol). Expert Insight: The bulky dppf ligand facilitates the oxidative addition into the C5-Br bond while minimizing unwanted side reactions at the C4-bromomethyl site, maintaining orthogonal selectivity[3].

  • Reaction: Heat the mixture to 80 °C for 6 hours. The color change to dark black indicates catalyst turnover and degradation post-reaction.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (15 mL). Dry the organic layer over MgSO₄ and concentrate.

  • Purification: Purify via silica gel chromatography to isolate the cross-coupled product.

Protocol 3: Spectroscopic Acquisition
  • NMR: Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl₃. Acquire ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 512 scans) spectra. Use the residual CHCl₃ peak (δ 7.26 ppm for ¹H, 77.16 ppm for ¹³C) as the internal reference[4].

  • MS: Dilute the sample to 1 µg/mL in LC-MS grade methanol. Inject into an ESI-TOF mass spectrometer in positive ion mode. Analyze the isotopic envelope to confirm the number of retained bromine atoms.

Workflow Visualization

G Parent 5-Bromo-4-(bromomethyl)isothiazole 1H NMR: CH2Br singlet @ 4.52 ppm MS: 1:2:1 Isotope Pattern (2 Br) SN2 Pathway 1: SN2 Substitution Reagents: Morpholine, K2CO3, MeCN Target: C4-Bromomethyl Parent->SN2 Aliphatic Functionalization Suzuki Pathway 2: Suzuki Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2 Target: C5-Bromo Parent->Suzuki Aromatic Functionalization DerivA Derivative A: 4-(Morpholinomethyl) 1H NMR: CH2N singlet @ 3.55 ppm MS: 1:1 Isotope Pattern (1 Br) SN2->DerivA Tracks loss of aliphatic Br DerivB Derivative B: 5-Aryl 13C NMR: C5 shifts to ~142.6 ppm MS: 1:1 Isotope Pattern (1 Br) Suzuki->DerivB Tracks loss of aromatic Br

Divergent derivatization pathways of 5-bromo-4-(bromomethyl)isothiazole and key spectral shifts.

Conclusion & Troubleshooting

When working with 5-bromo-4-(bromomethyl)isothiazole and its derivatives, researchers must be vigilant about potential side reactions. The C4-bromomethyl group is highly reactive and can undergo premature hydrolysis if water is present during storage or basic reactions. If the ¹H NMR spectrum shows a new singlet around δ 4.7 ppm coupled with an O-H stretch in the IR (~3300 cm⁻¹), this indicates the formation of the 4-(hydroxymethyl) byproduct.

Furthermore, during palladium-catalyzed cross-coupling, careful control of temperature and catalyst loading is required to prevent hydrodebromination at the C5 position. This side reaction would be immediately evident by the appearance of a new aromatic proton signal (H5) at δ ~8.7 ppm[4] and the loss of the bromine isotopic signature in the mass spectrum.

Sources

Validation

cost-benefit analysis of different synthetic methods for 5-Bromo-4-(bromomethyl)-1,2-thiazole

An in-depth technical evaluation of synthetic pathways for 5-Bromo-4-(bromomethyl)-1,2-thiazole (CAS: 2375260-27-6) requires balancing atom economy, regioselectivity, and scalability. As a highly versatile bifunctional b...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of synthetic pathways for 5-Bromo-4-(bromomethyl)-1,2-thiazole (CAS: 2375260-27-6) requires balancing atom economy, regioselectivity, and scalability. As a highly versatile bifunctional building block, this isothiazole derivative is critical in drug discovery[1]. The bromomethyl group enables facile SN​2 alkylations, while the 5-bromo position serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

However, synthesizing this molecule presents a distinct chemoselectivity challenge: differentiating between electrophilic aromatic substitution on the heteroaromatic ring and radical halogenation at the alkyl side-chain. This guide objectively compares the two most viable synthetic methods, providing process chemists with the mechanistic causality and self-validating protocols needed to execute them.

Mechanistic Overview & Pathway Visualization

The synthesis of 5-bromo-4-(bromomethyl)-1,2-thiazole diverges into two primary strategies: a cost-optimized Radical Bromination Pathway and a purity-optimized Appel Substitution Pathway .

Fig 1: Divergent synthetic pathways for 5-Bromo-4-(bromomethyl)-1,2-thiazole.

Method A: Radical Bromination Pathway (Cost-Optimized)

This two-step sequence builds the molecule from inexpensive 4-methylisothiazole. It relies on sequential electrophilic and radical halogenation events.

Causality & Mechanistic Design
  • Regioselective Electrophilic Aromatic Substitution (EAS): Isothiazoles naturally undergo EAS at the electron-rich C4 position. By starting with 4-methylisothiazole, the C4 position is sterically and electronically blocked, forcing the incoming bromonium ion to attack the next most nucleophilic site: the C5 position[3]. Acetic acid is utilized as a polar protic solvent to stabilize the cationic Wheland intermediate.

  • Wohl-Ziegler Radical Bromination: To functionalize the methyl group without destroying the heteroaromatic ring, a radical pathway is required. Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator. N-Bromosuccinimide (NBS) is chosen over Br2​ because it provides a low, steady-state concentration of molecular bromine, which prevents competing electrophilic ring-opening reactions[4]. Trifluorotoluene ( α,α,α -trifluorotoluene) is used as a greener, regulatory-compliant alternative to carbon tetrachloride, offering identical radical propagation kinetics.

Self-Validating Experimental Protocol

Step 1: 5-Bromo-4-methylisothiazole

  • Charge a round-bottom flask with 4-methylisothiazole (1.0 eq) and glacial acetic acid (0.5 M).

  • Cool the solution to 0 °C. Add molecular bromine ( Br2​ , 1.1 eq) dropwise over 30 minutes to control the exothermic EAS reaction.

  • In-Process Control (IPC): Monitor by LC-MS. The reaction is complete when the starting material mass ( [M+H]+=100 ) is replaced by the brominated product ( [M+H]+=178/180 ).

  • Quench with saturated aqueous Na2​S2​O3​ to neutralize unreacted bromine, extract with ethyl acetate, and concentrate.

Step 2: 5-Bromo-4-(bromomethyl)-1,2-thiazole

  • Dissolve 5-bromo-4-methylisothiazole (1.0 eq) in trifluorotoluene (0.2 M).

  • Add NBS (1.05 eq) and AIBN (0.05 eq). Reflux at 85 °C for 4 hours.

  • IPC (Critical): Monitor strictly via 1H NMR. Look for the disappearance of the methyl singlet at ~2.4 ppm and the appearance of a new bromomethyl singlet at ~4.5 ppm. Terminate the reaction immediately upon completion to prevent the formation of the dibromomethyl byproduct.

  • Filter off the succinimide byproduct while hot, concentrate the filtrate, and purify via vacuum distillation.

Method B: Appel Substitution Pathway (Purity-Optimized)

For applications requiring ultra-high purity (e.g., late-stage API synthesis), the radical pathway's propensity for over-bromination is unacceptable. Method B utilizes a controlled reduction followed by a mild nucleophilic substitution.

Causality & Mechanistic Design
  • Chemoselective Reduction: Starting from ethyl 5-bromoisothiazole-4-carboxylate, the ester must be reduced to a primary alcohol. DIBAL-H is selected over LiAlH4​ because the latter is too aggressive and can cause premature hydrodehalogenation of the sensitive 5-bromo substituent. Operating at -78 °C ensures the hydride transfer is strictly limited to the ester carbonyl.

  • Appel Reaction ( SN​2 ): The primary alcohol is converted to the target bromide using CBr4​ and triphenylphosphine ( PPh3​ ). This generates a highly reactive phosphonium intermediate. The Appel reaction is explicitly chosen over PBr3​ or SOBr2​ to avoid generating stoichiometric HBr , which would protonate the weakly basic isothiazole nitrogen, leading to water-solubility issues and product loss during aqueous workup.

Self-Validating Experimental Protocol

Step 1: (5-Bromoisothiazol-4-yl)methanol

  • Dissolve ethyl 5-bromoisothiazole-4-carboxylate (1.0 eq) in anhydrous THF (0.3 M) under argon and cool to -78 °C.

  • Add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise. Stir for 2 hours at -78 °C.

  • IPC: Monitor by TLC (UV active). The ester ( Rf​≈0.6 in 3:1 Hex/EtOAc) will convert to the highly polar alcohol ( Rf​≈0.2 ).

  • Quench carefully with saturated Rochelle's salt solution, warm to room temperature, and stir vigorously until two clear phases form. Extract with DCM.

Step 2: 5-Bromo-4-(bromomethyl)-1,2-thiazole

  • Dissolve the resulting alcohol (1.0 eq) and CBr4​ (1.2 eq) in anhydrous DCM (0.2 M) at 0 °C.

  • Add PPh3​ (1.2 eq) in small portions to control the exotherm. Stir for 1 hour at room temperature.

  • IPC: Monitor by TLC. The polar alcohol will rapidly convert to the significantly less polar bromomethyl product ( Rf​≈0.7 ).

  • Concentrate the mixture directly onto silica gel and purify via flash chromatography (eluting with 10% EtOAc in Hexanes) to separate the product from the triphenylphosphine oxide byproduct.

Quantitative Cost-Benefit Analysis

To facilitate objective decision-making, the operational metrics of both pathways are compared below.

Performance MetricMethod A: Radical BrominationMethod B: Appel Substitution
Overall Yield 45 – 55%70 – 80%
Cost per Gram Low (< $15/g)High (> $85/g)
Purity Profile Moderate (Prone to 5-10% dibromination)High (>98%, clean SN​2 displacement)
Scalability Excellent (Easily adapted to multi-kg scale)Moderate (Chromatography required for Ph3​PO )
E-Factor (Waste/Product) ~15 (Highly atom-economical)~40 (High waste due to Ph3​PO and cryogenic cooling)
Primary Risk Factor Over-bromination at the benzylic positionHydrodehalogenation during DIBAL-H reduction

Conclusion & Route Selection Matrix

The selection between these two synthetic methods hinges on the project's phase and scale.

  • Select Method A for early-stage discovery, library generation, or large-scale process chemistry where cost and throughput are paramount, and minor dibrominated impurities can be tolerated or removed downstream.

  • Select Method B for late-stage functionalization or when synthesizing highly sensitive pharmaceutical intermediates where the absolute purity of the 5-bromo-4-(bromomethyl)-1,2-thiazole building block is non-negotiable[1].

References

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from[Link][3]

  • Organic Chemistry Portal. (2021). Synthesis of isothiazoles: Base-promoted demethoxylative cycloaddition. Retrieved from[Link][4]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.